Pimicotinib
Descripción
This compound is an orally bioavailable inhibitor of colony stimulating factor 1 receptor (CSF1R; CSF-1R; CD115; M-CSFR), with potential immunomodulatory and antineoplastic activities. Upon oral administration, this compound targets and binds to CSF1R, thereby blocking CSF1R activation and CSF1R-mediated signaling. This inhibits the activities of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), and prevents immune suppression in the tumor microenvironment (TME). This enhances antitumor T-cell immune responses and inhibits the proliferation of tumor cells. CSF1R, also known as macrophage colony-stimulating factor receptor (M-CSFR) and CD115 (cluster of differentiation 115), is a cell-surface receptor that plays major roles in tumor cell proliferation and metastasis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
3D Structure
Propiedades
Fórmula molecular |
C22H24N6O3 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
3,3-dimethyl-N-[6-methyl-5-[[2-(1-methylpyrazol-4-yl)-4-pyridinyl]oxy]-2-pyridinyl]-2-oxopyrrolidine-1-carboxamide |
InChI |
InChI=1S/C22H24N6O3/c1-14-18(31-16-7-9-23-17(11-16)15-12-24-27(4)13-15)5-6-19(25-14)26-21(30)28-10-8-22(2,3)20(28)29/h5-7,9,11-13H,8,10H2,1-4H3,(H,25,26,30) |
Clave InChI |
NXFPMDWYDKHFMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)NC(=O)N2CCC(C2=O)(C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C |
Origen del producto |
United States |
Foundational & Exploratory
Pimicotinib (ABSK021): A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimicotinib (also known as ABSK021) is an orally bioavailable, highly potent, and selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] By targeting CSF-1R, this compound modulates the function of macrophages, key cells in the tumor microenvironment, and holds promise for the treatment of various cancers and other diseases where macrophages play a significant pathological role.[3] This document provides a detailed technical overview of this compound's chemical structure, properties, mechanism of action, and a summary of key experimental findings.
Chemical Structure and Properties
This compound is a synthetic organic compound with a complex heterocyclic structure. Its chemical identity and key properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3,3-dimethyl-N-[6-methyl-5-[[2-(1-methylpyrazol-4-yl)-4-pyridinyl]oxy]-2-pyridinyl]-2-oxopyrrolidine-1-carboxamide[3] |
| SMILES | CC1=C(C=CC(=N1)NC(=O)N2CCC(C2=O)(C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C[4] |
| InChI | InChI=1S/C22H24N6O3/c1-14-18(31-16-7-9-23-17(11-16)15-12-24-27(4)13-15)5-6-19(25-14)26-21(30)28-10-8-22(2,3)20(28)29/h5-7,9,11-13H,8,10H2,1-4H3,(H,25,26,30)[3] |
| CAS Number | 2253123-16-7 |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C22H24N6O3[3] |
| Molecular Weight | 420.47 g/mol [5] |
| Monoisotopic Mass | 420.19098865 Da[3] |
| Solubility | Soluble in DMSO (84 mg/mL)[5] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[1] The binding of its ligands, CSF-1 and IL-34, to CSF-1R triggers receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain. This activation initiates a cascade of downstream signaling pathways that are crucial for the survival, proliferation, differentiation, and function of macrophages and their precursors.[6][7]
By blocking the ATP-binding site of the CSF-1R kinase domain, this compound prevents this autophosphorylation and subsequent downstream signaling. This leads to a reduction in the number and activity of tumor-associated macrophages (TAMs), which in turn alleviates their immunosuppressive effects within the tumor microenvironment and enhances anti-tumor T-cell responses.[3]
Key Experimental Data and Protocols
This compound has undergone extensive preclinical and clinical evaluation to determine its efficacy and safety profile. Below are summaries of key findings and an overview of the methodologies employed.
In Vitro Kinase Inhibitory Activity
This compound has demonstrated high selectivity for CSF-1R over other related kinases.
| Kinase | IC50 (nM) |
| CSF-1R | < 30 |
| c-KIT | > 40-fold selectivity vs CSF-1R |
| FLT3 | > 40-fold selectivity vs CSF-1R |
| PDGFR | > 40-fold selectivity vs CSF-1R |
| VEGFR2 | > 40-fold selectivity vs CSF-1R |
Experimental Protocol Overview (In Vitro Kinase Assay):
While the specific, detailed protocol for the IC50 determination of this compound is proprietary, such assays generally follow a standardized procedure. A typical protocol would involve:
-
Reagents and Materials: Recombinant human CSF-1R kinase domain, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1), ATP, and the test compound (this compound) at various concentrations.
-
Assay Procedure:
-
The kinase, substrate, and varying concentrations of this compound are incubated in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (32P-ATP), ELISA-based detection with a phospho-specific antibody, or luminescence-based assays that measure the amount of ATP remaining.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Clinical Trials
This compound has been evaluated in several clinical trials, most notably for the treatment of Tenosynovial Giant Cell Tumor (TGCT).
MANEUVER (NCT05804045): A Phase III Study [8][9]
-
Objective: To assess the efficacy and safety of this compound in patients with TGCT not amenable to surgery.[9]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[8]
-
Methodology:
-
Part 1 (Double-blind): Eligible patients were randomized to receive either this compound or a matching placebo for 24 weeks.[8]
-
Part 2 (Open-label): All patients entering this phase received open-label this compound.[8]
-
Part 3 (Open-label Extension): Patients who completed Part 2 could continue to receive this compound.[8]
-
-
Key Endpoints:
Phase Ib Study (NCT04192344) [2]
-
Objective: To evaluate the safety and preliminary antitumor activity of this compound in patients with TGCT not amenable to surgical resection.[2]
-
Methodology: Patients were enrolled to receive this compound at doses of 25 mg and 50 mg once daily.[2]
-
Key Findings:
Conclusion
This compound is a promising, orally active, and selective CSF-1R inhibitor with a well-defined chemical structure and mechanism of action. Preclinical and clinical data have demonstrated its potential as an effective therapeutic agent for TGCT, with a manageable safety profile. Ongoing research and clinical trials will further elucidate its therapeutic potential in other indications where CSF-1R-driven macrophage activity is a key pathological driver.
References
- 1. 2025-05-28 Phase 3 MANEUVER Pt 1 this compound Data [emdserono.com]
- 2. Efficacy and safety profile of this compound (ABSK021) in tenosynovial giant cell tumor (TGCT): Phase 1b update. - ASCO [asco.org]
- 3. This compound | C22H24N6O3 | CID 139549388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. MANEUVER: A Phase III study of this compound to assess efficacy and safety in tenosynovial giant cell tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Pimicotinib's Kinase Selectivity Profile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimicotinib (formerly ABSK021) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] Developed by Abbisko Therapeutics, it is under investigation for the treatment of tenosynovial giant cell tumor (TGCT), a rare and locally aggressive neoplasm characterized by the overexpression of CSF-1.[1] The therapeutic rationale for this compound lies in its ability to block the CSF-1R signaling pathway, which is crucial for the survival, proliferation, and differentiation of macrophages, the key cellular components driving TGCT pathogenesis. This technical guide provides an in-depth analysis of this compound's kinase selectivity profile, based on currently available public domain information.
Core Attributes of this compound
This compound has been engineered for high potency and selectivity against its primary target, CSF-1R, to maximize therapeutic efficacy while minimizing off-target effects. This is a critical attribute for kinase inhibitors, as off-target activity can lead to undesirable side effects. Clinical and preclinical data suggest that this compound exhibits minimal inhibition of other kinases, such as c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).[1]
Quantitative Kinase Selectivity Profile
Detailed quantitative data from a comprehensive kinome scan, including specific IC50 or Ki values against a broad panel of kinases, are not publicly available in the form of peer-reviewed publications or conference abstracts based on the conducted research. Such data is often proprietary during the clinical development of a drug. The primary public source mentioning the specifics of this compound's molecular structure and claims of its CSF-1R inhibitory activity is the patent WO2018214867A9.[2] However, this document does not disclose a detailed kinase selectivity panel.
Based on available descriptive information, the following table summarizes the known selectivity profile of this compound.
| Kinase Target | Inhibition Level | Reference |
| CSF-1R | High | [1] |
| c-Kit | Minimal | [1] |
| PDGFR | Minimal | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the CSF-1R, a receptor tyrosine kinase. The binding of CSF-1 to its receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of downstream pathways that regulate cell survival, proliferation, and differentiation. By blocking this initial step, this compound effectively shuts down these signaling cascades in CSF-1R-dependent cells.
The following diagram illustrates the simplified CSF-1R signaling pathway and the point of inhibition by this compound.
References
In Vitro Activity of Pimicotinib on Macrophage Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimicotinib (ABSK021) is a novel, orally bioavailable, and highly selective small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] The CSF-1/CSF-1R signaling pathway is fundamental for the differentiation, proliferation, and survival of macrophages.[3] Consequently, this compound has the potential to modulate macrophage functions, a critical aspect in various pathologies, including cancer and inflammatory diseases.[1][2][4] This technical guide provides an in-depth overview of the in vitro activity of this compound, with a specific focus on its impact on macrophage differentiation. While detailed in vitro studies on this compound's direct effects on M1 and M2 macrophage polarization are not extensively published, this guide synthesizes available information on its mechanism of action and the known effects of CSF-1R inhibition on macrophage biology to provide a comprehensive resource for researchers.
Introduction to this compound and Macrophage Differentiation
This compound is being developed by Abbisko Therapeutics and is under investigation for the treatment of tenosynovial giant cell tumor (TGCT), a neoplastic disorder characterized by the overexpression of CSF-1.[1][5] The therapeutic rationale for this compound lies in its ability to block the CSF-1R signaling cascade, thereby impacting the recruitment and function of tumor-associated macrophages (TAMs), which are predominantly of the M2-like immunosuppressive phenotype.[4]
Macrophages exhibit remarkable plasticity and can be broadly categorized into two main phenotypes: the pro-inflammatory M1 macrophages and the anti-inflammatory M2 macrophages. This polarization is a dynamic process influenced by the tissue microenvironment.
-
M1 Macrophages: Typically induced by microbial products (e.g., lipopolysaccharide, LPS) and pro-inflammatory cytokines like interferon-gamma (IFN-γ), M1 macrophages are characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), high antigen presentation capacity, and anti-tumor activity.
-
M2 Macrophages: Induced by cytokines such as interleukin-4 (IL-4) and IL-13, M2 macrophages are involved in tissue repair, angiogenesis, and immune suppression. They are characterized by the expression of scavenger receptors (e.g., CD163, CD206) and the production of anti-inflammatory cytokines like IL-10 and transforming growth factor-beta (TGF-β).
The CSF-1/CSF-1R axis is a critical regulator of macrophage differentiation and survival, and its inhibition is expected to have a significant impact on the balance of M1 and M2 populations.
Mechanism of Action: CSF-1R Signaling Pathway
This compound exerts its effects by inhibiting the colony-stimulating factor 1 receptor (CSF-1R), a receptor tyrosine kinase. The binding of its ligands, CSF-1 or IL-34, to CSF-1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT, which collectively regulate macrophage differentiation, proliferation, and survival.
Expected In Vitro Effects of this compound on Macrophage Differentiation
While specific in vitro data for this compound's effect on macrophage polarization is limited in publicly available literature, the effects of other selective CSF-1R inhibitors can serve as a strong indicator of its expected activity. Inhibition of the CSF-1R pathway is anticipated to primarily affect the M2-like macrophage population, which is highly dependent on this signaling for differentiation and survival.
Expected Impact on Macrophage Phenotype:
| Parameter | Expected Effect of this compound | Rationale |
| M1 Marker Expression (e.g., CD80, CD86) | Potential Increase or No Significant Change | CSF-1R inhibition may skew differentiation away from the M2 lineage, indirectly favoring an M1 phenotype. |
| M2 Marker Expression (e.g., CD163, CD206) | Significant Decrease | M2 polarization is highly dependent on CSF-1R signaling. Clinical data for this compound shows a reduction in CD163+ macrophages in vivo. |
| M1-associated Cytokine Secretion (e.g., TNF-α, IL-1β) | Potential Increase | A shift towards an M1 phenotype would likely result in increased pro-inflammatory cytokine production. |
| M2-associated Cytokine Secretion (e.g., IL-10, TGF-β) | Significant Decrease | Inhibition of M2 differentiation would lead to reduced secretion of anti-inflammatory cytokines. |
Experimental Protocols
The following are generalized protocols for the in vitro differentiation of human macrophages from peripheral blood mononuclear cells (PBMCs) and subsequent treatment with a CSF-1R inhibitor like this compound.
Isolation of PBMCs and Monocyte Adhesion
-
PBMC Isolation: Isolate PBMCs from human buffy coats or whole blood using Ficoll-Paque density gradient centrifugation.
-
Monocyte Seeding: Resuspend PBMCs in a suitable culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and plate in tissue culture flasks or plates at a density that facilitates monocyte adhesion.
-
Adhesion: Incubate for 2-4 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
Washing: Gently wash the plates with warm PBS or serum-free medium to remove non-adherent cells (lymphocytes).
Macrophage Differentiation and Polarization
-
M-CSF for M2 Polarization: To generate M2-like macrophages, culture the adherent monocytes in complete medium supplemented with 50-100 ng/mL of macrophage colony-stimulating factor (M-CSF).
-
GM-CSF for M1 Polarization: To generate M1-like macrophages, culture the adherent monocytes in complete medium supplemented with 50-100 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Differentiation Period: Culture the cells for 6-7 days, with a half-medium change on day 3 or 4.
-
M1 Activation (Optional): For a more pronounced M1 phenotype, on day 6, add 100 ng/mL LPS and 20 ng/mL IFN-γ to the GM-CSF-differentiated macrophages and incubate for another 24 hours.
-
M2 Activation (Optional): For a more pronounced M2 phenotype, on day 6, add 20 ng/mL IL-4 and 20 ng/mL IL-13 to the M-CSF-differentiated macrophages and incubate for another 24 hours.
Treatment with this compound
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in the cell culture medium.
-
Treatment During Differentiation: To assess the effect on differentiation, add this compound at various concentrations at the beginning of the 6-7 day culture period along with the polarizing cytokines (M-CSF or GM-CSF).
-
Treatment of Polarized Macrophages: To assess the effect on already polarized macrophages, add this compound to the differentiated M1 or M2 cultures on day 7 and incubate for a specified period (e.g., 24-48 hours).
-
Controls: Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
Analysis of Macrophage Phenotype
-
Flow Cytometry: Harvest the macrophages and stain with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206) for analysis by flow cytometry.
-
ELISA/Multiplex Assay: Collect the culture supernatants to quantify the secretion of M1-associated cytokines (TNF-α, IL-1β, IL-6) and M2-associated cytokines (IL-10, TGF-β) using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.
-
RT-qPCR: Isolate RNA from the macrophage lysates and perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to analyze the gene expression levels of M1 and M2 markers and cytokines.
Summary and Future Directions
This compound, as a potent and selective CSF-1R inhibitor, is poised to be an effective modulator of macrophage function. Based on its mechanism of action and data from other CSF-1R inhibitors, it is expected to inhibit the differentiation and pro-tumor functions of M2-like macrophages. The lack of detailed, publicly available in vitro data on this compound's direct effects on macrophage polarization highlights a critical area for future research. Such studies, following the protocols outlined in this guide, would provide invaluable insights into the precise immunomodulatory properties of this compound and further support its clinical development in a range of macrophage-driven diseases. The generation and dissemination of this data will be crucial for a comprehensive understanding of this compound's therapeutic potential.
References
- 1. Abbisko reports updated results from TGCT Phase Ib study [clinicaltrialsarena.com]
- 2. FDA grants breakthrough therapy designation to Abbisko’s CSF-1R inhibitor, this compound | BioWorld [bioworld.com]
- 3. Abbisko presents the research results of 5 programs at the 2023 AACR Annual Meeting [prnewswire.com]
- 4. Abbisko Therapeutics' CSF-1R Inhibitor, this compound, Approved for Global Multicenter Phase 3 Clinical Trials in Europe [synapse.patsnap.com]
- 5. This compound Significantly Improved Outcomes for Patients with TGCT in Phase III Trial [merckgroup.com]
Preclinical Profile of Pimicotinib: A Novel CSF-1R Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pimicotinib (formerly ABSK021) is an orally bioavailable, potent, and highly selective small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] The CSF-1/CSF-1R signaling pathway is a critical driver in the proliferation, differentiation, and survival of macrophages.[1][2] In the tumor microenvironment (TME), this pathway is instrumental in the regulation of tumor-associated macrophages (TAMs), which play a significant role in tumor progression, metastasis, and suppression of the anti-tumor immune response.[1] By targeting CSF-1R, this compound aims to modulate the TME, thereby unleashing the body's immune system against cancer cells and directly inhibiting the growth of tumors dependent on CSF-1R signaling. This technical guide provides a comprehensive overview of the preclinical studies of this compound in various cancer models, presenting key data, experimental methodologies, and an exploration of its mechanism of action.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the inhibition of the CSF-1R signaling pathway. This inhibition leads to the depletion of TAMs within the tumor microenvironment, which in turn enhances anti-tumor T-cell immune responses.[1] Preclinical studies have shown that this compound's mechanism of action involves the suppression of CSF-1R phosphorylation and its downstream signaling cascades, such as the ERK pathway.[3] This disruption of signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells that overexpress CSF-1R.[3] Furthermore, in combination with other targeted therapies, such as KRAS G12C inhibitors, this compound has been shown to remodel the tumor microenvironment by reducing the population of immunosuppressive TAMs and increasing the infiltration of activated CD4+ and CD8+ T cells.[1]
dot
Caption: this compound inhibits CSF-1R on TAMs, reducing their immunosuppressive activity and enhancing T-cell-mediated tumor cell killing.
In Vitro Efficacy
This compound has demonstrated potent and selective inhibitory activity against CSF-1R in biochemical and cellular assays. The following table summarizes the available in vitro efficacy data.
| Assay Type | Target | Cell Line | IC50 | Reference |
| Biochemical Assay | CSF-1R | - | < 30 nM | [4] |
| Cell Proliferation Assay | CSF-1R | K7M2 (Murine Osteosarcoma) | Potent Inhibition (Specific IC50 not reported) | [2] |
Note: While specific IC50 values for a broad panel of cancer cell lines are not publicly available, the potent inhibition of the K7M2 murine osteosarcoma cell line, which has high CSF-1R expression, has been reported.[2]
In Vivo Efficacy in Cancer Models
This compound has shown significant anti-tumor activity in various preclinical cancer models, both as a monotherapy and in combination with other agents.
Osteosarcoma Models
In preclinical studies, this compound demonstrated robust anti-tumor efficacy in osteosarcoma models with high CSF-1R expression.
| Model Type | Cancer Type | Key Findings | Reference |
| Syngeneic (K7M2) | Osteosarcoma | Strong anti-tumor activity. | [2] |
| Patient-Derived Xenograft (PDX) (SA4094) | Osteosarcoma | Strong anti-tumor activity without significant body weight loss. | [2] |
Non-Small Cell Lung Cancer (NSCLC) Models
This compound, in combination with KRAS G12C inhibitors, has shown enhanced anti-tumor effects in NSCLC models.
| Model Type | Cancer Type | Combination Agent | Key Findings | Reference |
| Humanized PBMC (NCI-H2122) | NSCLC (KRAS G12C) | KRAS G12C Inhibitor | Improved anti-tumor effects compared to single agents. | [1] |
| Syngeneic (LLC) | NSCLC | KRAS G12C Inhibitor | Improved anti-tumor effects compared to single agents. | [1] |
dot
Caption: A general workflow for in vivo preclinical studies of this compound in cancer models.
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound is not extensively published. However, clinical data from a first-in-human phase 1 study in patients with advanced solid tumors provides some insight into its pharmacokinetic profile. The study reported rapid oral absorption with a median Tmax of 0.87 - 1.52 hours and a moderate terminal half-life ranging from 43.6 to 63.5 hours, suggesting that a once-daily dosing schedule provides sustained drug exposure.[5]
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not publicly available. The following are generalized protocols for the key assays mentioned in the available literature.
Cell Viability Assay (CellTiter-Glo®)
This assay is a common method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell culture medium and supplements
-
Opaque-walled multiwell plates (e.g., 96-well)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cancer cells into the wells of an opaque-walled multiwell plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the various concentrations of this compound. Include vehicle control wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Studies
These studies are essential for evaluating the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID) or syngeneic mouse strains
-
Cancer cell lines or patient-derived tumor fragments
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant cancer cells subcutaneously or orthotopically into the mice.
-
Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (and/or combination agents) and the vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, RNA sequencing).
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Immunohistochemistry (IHC)
IHC is used to detect the presence and localization of specific proteins in tissue samples. In the context of this compound studies, it is used to examine changes in immune cell populations within the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues
-
Primary antibodies against markers of interest (e.g., CD4, CD8 for T-cells; F4/80, CD68 for macrophages)
-
Secondary antibodies conjugated to an enzyme (e.g., HRP)
-
Chromogenic substrate (e.g., DAB)
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform antigen retrieval to unmask the antigenic epitopes.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate the sections with the primary antibody at a specific concentration and for a defined period.
-
Wash the sections and incubate with the enzyme-conjugated secondary antibody.
-
Wash the sections and apply the chromogenic substrate to visualize the antigen-antibody complex.
-
Counterstain the sections with hematoxylin.
-
Dehydrate and mount the sections.
-
Analyze the stained sections under a microscope to assess the presence, intensity, and localization of the target protein.
Signaling Pathway Analysis
This compound's primary target is the CSF-1R. Inhibition of this receptor tyrosine kinase affects downstream signaling pathways that are crucial for macrophage function and, in some cases, tumor cell proliferation.
dot
Caption: this compound inhibits the autophosphorylation of CSF-1R, blocking downstream signaling through pathways like ERK, leading to reduced cell proliferation and increased apoptosis.
Conclusion
The preclinical data available for this compound strongly support its development as a novel anti-cancer agent. Its high potency and selectivity for CSF-1R translate into significant anti-tumor activity in various cancer models, particularly those with high CSF-1R expression or a dense infiltration of tumor-associated macrophages. The ability of this compound to modulate the tumor microenvironment and enhance anti-tumor immunity, especially in combination with other targeted therapies, highlights its potential to address unmet needs in oncology. Further preclinical studies to fully elucidate its efficacy across a broader range of cancer types and to optimize combination strategies are warranted. The promising preclinical profile of this compound has paved the way for its ongoing clinical evaluation.
References
The Pharmacokinetics and Pharmacodynamics of Pimicotinib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimicotinib (formerly ABSK021) is an investigational, orally administered, highly potent and selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] By targeting CSF-1R, this compound aims to modulate the function of macrophages, which play a crucial role in the pathophysiology of various diseases, including certain cancers and inflammatory conditions.[1] This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and pharmacodynamics of this compound, drawing from preclinical and clinical trial data.
Pharmacokinetics
The pharmacokinetic profile of this compound has been primarily characterized through a first-in-human Phase I clinical trial (NCT04192344) in patients with advanced solid tumors, including a cohort with tenosynovial giant cell tumor (TGCT).[3][4] A population pharmacokinetic (popPK) model has also been developed to describe its behavior.[5][6]
Absorption
Following oral administration, this compound is rapidly absorbed, with a median time to maximum plasma concentration (Tmax) ranging from 0.87 to 1.52 hours.[3] Plasma exposure, in terms of Cmax and AUC, increases with dose, although this increase is slightly less than dose-proportional.[3] At steady-state, a 50 mg once-daily (QD) dose resulted in approximately 2-fold higher maximum concentration (Cmax) and trough concentration (Ctrough) compared to a 25 mg QD dose.[1]
Distribution
A two-compartment model with first-order absorption and first-order elimination has been used to describe the pharmacokinetic behavior of this compound.[5][6] In the popPK model, age and body weight were identified as significant covariates affecting the apparent volumes of distribution of the peripheral compartments (V2/F and V3/F, respectively).[5][6]
Metabolism
Details regarding the specific metabolic pathways of this compound are not yet fully elucidated in the public domain. However, ongoing clinical trials are investigating the effects of hepatic impairment and potential drug-drug interactions, which will provide further insights into its metabolism.
Excretion
This compound exhibits a moderate terminal half-life (t1/2), with a mean range of 43.6 to 63.5 hours, suggesting that a once-daily dosing schedule is sufficient to maintain sustained drug exposure.[3]
Pharmacokinetic Data Summary
| Parameter | Value | Study Population | Dosing Regimen | Source |
| Tmax (median) | 0.87 - 1.52 hours | Advanced solid tumors | 25 mg, 50 mg, 75 mg, 100 mg QD | [3] |
| t1/2 (mean) | 43.6 - 63.5 hours | Advanced solid tumors | 25 mg, 50 mg, 75 mg, 100 mg QD | [3] |
| Cmax & Ctrough Ratio (50mg vs 25mg) | ~2-fold higher | Tenosynovial Giant Cell Tumor | 50 mg QD vs 25 mg QD (steady-state) | [1] |
Pharmacodynamics
The pharmacodynamic effects of this compound are directly linked to its mechanism of action as a potent and selective CSF-1R inhibitor.
Mechanism of Action
This compound selectively inhibits the colony-stimulating factor 1 receptor (CSF-1R), a receptor tyrosine kinase.[7] The in vitro IC50 value for CSF-1R inhibition is 19.48 nM.[7] By blocking the binding of its ligands, CSF-1 and IL-34, this compound prevents the activation of downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of macrophages.[1]
Caption: this compound inhibits CSF-1R signaling.
Biomarker Modulation
Treatment with this compound leads to significant changes in pharmacodynamic biomarkers, indicating target engagement. Across all dose levels in the Phase I study, there was a greater than 85% reduction in non-classical monocytes.[8] Furthermore, plasma CSF-1 levels were observed to increase, with a plateau reached at the 50 mg QD dose, showing an approximately 40-fold maximal induction.[8] This increase in CSF-1 is a known class effect of CSF-1R inhibitors, reflecting the disruption of the feedback loop. Changes in both plasma CSF-1 and C-terminal telopeptide (CTx) levels have been shown to correlate with this compound plasma concentrations.[1][5]
Clinical Efficacy in Tenosynovial Giant Cell Tumor (TGCT)
The clinical efficacy of this compound has been most robustly demonstrated in patients with TGCT, a rare and locally aggressive neoplasm driven by CSF-1 overexpression.
The pivotal Phase III MANEUVER trial (NCT05804045) evaluated the efficacy and safety of this compound 50 mg QD versus placebo in patients with TGCT not amenable to surgery.[9]
-
Objective Response Rate (ORR): The primary endpoint was met, with a statistically significant improvement in ORR at week 25 for the this compound arm compared to placebo, as assessed by RECIST v1.1 criteria.[9] Longer-term follow-up showed a deepening of response.[10]
-
Patient-Reported Outcomes: Clinically meaningful and statistically significant improvements were also observed in key secondary endpoints, including reductions in pain and stiffness.[11]
The Phase Ib portion of the NCT04192344 study also demonstrated significant anti-tumor activity in TGCT patients.[4][5]
Efficacy Data Summary
| Trial | Dosing Regimen | Primary Endpoint | Result | Source |
| MANEUVER (Phase III) | 50 mg QD | ORR at Week 25 (RECIST v1.1) | 54.0% (this compound) vs. 3.2% (Placebo) (p<0.0001) | [9] |
| MANEUVER (Long-term) | 50 mg QD | ORR at 14.3 months (RECIST v1.1) | 76.2% | [10] |
| Phase Ib | 50 mg QD | ORR (RECIST v1.1) | 77.4% (as of Dec 2022) | [5] |
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials.[1] The most common treatment-related adverse events include elevations in serum enzymes such as creatine phosphokinase (CPK), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH).[1] Importantly, there has been no evidence of cholestatic hepatotoxicity. In the MANEUVER trial, treatment-emergent adverse events leading to dose reduction and treatment discontinuation were infrequent.
Experimental Protocols
Phase III MANEUVER Trial (NCT05804045)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study. Part 1 involved a 2:1 randomization to this compound 50 mg QD or placebo for 24 weeks. This was followed by an open-label extension where all patients could receive this compound.[3][4]
-
Patient Population: Adults with histologically confirmed, unresectable TGCT with measurable disease (≥2 cm) as per RECIST 1.1.[3][4]
-
Efficacy Assessment: The primary endpoint of Objective Response Rate (ORR) was assessed by a blinded independent review committee (BIRC) based on Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[4][12] Tumor assessments were performed using Magnetic Resonance Imaging (MRI) at baseline and specified intervals throughout the trial.[12] Secondary endpoints included tumor volume score, range of motion, and patient-reported outcomes for pain and stiffness.[3]
Caption: MANEUVER Phase III Trial Design.
In Vitro CSF-1R Inhibition Assay
-
Methodology: The inhibitory activity of this compound on CSF-1R was determined by measuring the inhibition of ADP production in a biochemical assay.[7] The IC50 value, representing the concentration of the drug that inhibits 50% of the enzyme's activity, was calculated.[7]
Conclusion
This compound is a promising, orally active, and selective CSF-1R inhibitor with a favorable pharmacokinetic profile that supports once-daily dosing. Its potent pharmacodynamic effects, demonstrated by significant biomarker modulation and robust clinical efficacy in TGCT, underscore its therapeutic potential. The well-tolerated safety profile further enhances its promise as a novel treatment option for diseases driven by CSF-1R signaling. Further data from ongoing and future studies will continue to refine our understanding of the complete pharmacokinetic and pharmacodynamic characteristics of this compound.
References
- 1. Efficacy and safety profile of this compound (ABSK021) in tenosynovial giant cell tumor (TGCT): Phase 1b update. - ASCO [asco.org]
- 2. This compound - TGCT Support [tgctsupport.org]
- 3. targetedonc.com [targetedonc.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Integration of pharmacokinetics, safety, and efficacy into model-informed dose selection for this compound – ScienceOpen [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. youtube.com [youtube.com]
- 11. This compound Significantly Improves Outcomes in Phase III Study for Tenosynovial Giant Cell Tumor [synapse.patsnap.com]
- 12. tandfonline.com [tandfonline.com]
Investigating the Downstream Targets of Pimicotinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pimicotinib (formerly ABSK021) is an orally bioavailable, highly potent, and selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] This technical guide delineates the mechanism of action of this compound, focusing on its downstream molecular and cellular targets. By inhibiting CSF-1R, this compound effectively modulates the tumor microenvironment (TME), primarily by depleting and reprogramming tumor-associated macrophages (TAMs), thereby enhancing anti-tumor immunity.[1][3] This document provides a comprehensive overview of the preclinical and clinical evidence supporting this mechanism, presents key quantitative data in tabular format, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.
Introduction to this compound and its Primary Target
This compound is a tyrosine kinase inhibitor developed by Abbisko Therapeutics.[2][4] Its primary molecular target is the Colony-Stimulating Factor 1 Receptor (CSF-1R), a cell-surface receptor crucial for the proliferation, differentiation, and survival of macrophages and their precursors.[1][2][5] In various pathologies, particularly in cancer and inflammatory conditions, the CSF-1/CSF-1R signaling axis is often dysregulated. Tenosynovial Giant Cell Tumor (TGCT), a rare, locally aggressive neoplasm, is characterized by the overexpression of the CSF-1 gene, making it a prime indication for CSF-1R inhibition.[6][7] this compound has received Breakthrough Therapy Designation from the U.S. Food and Drug Administration (FDA) for the treatment of TGCT patients whose condition is not amenable to surgery.[2][8]
Mechanism of Action: CSF-1R Signaling Pathway
The binding of the ligands CSF-1 (colony-stimulating factor 1) or IL-34 to the CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which collectively regulate the survival, proliferation, and function of myeloid cells.
This compound acts as a competitive inhibitor at the ATP-binding site of the CSF-1R's kinase domain, preventing its autophosphorylation and subsequent activation. This blockade effectively abrogates the downstream signaling cascade, leading to profound effects on CSF-1R-dependent cell populations.
Downstream Cellular and Molecular Effects
The inhibition of CSF-1R by this compound leads to significant alterations in the cellular composition and signaling within the tumor microenvironment.
Modulation of Macrophage Populations
The most direct downstream effect of this compound is the depletion and functional reprogramming of TAMs. Preclinical studies have shown that CSF-1R inhibition leads to a reduction in immune-suppressive TAMs.[3] This is a critical anti-tumor mechanism, as TAMs are known to promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immune responses.[3] Clinical pharmacodynamic data corroborates this, showing a reduction of CD163+ macrophages in skin and tumor tissues and a significant reduction of non-classical monocytes (NCM) at all tested dose levels.[9]
Enhancement of Anti-Tumor Immunity
By depleting suppressive myeloid cells like TAMs and Myeloid-Derived Suppressor Cells (MDSCs), this compound reshapes the TME from an immune-suppressive to an immune-permissive state.[3][5] Preclinical studies combining this compound with KRAS G12C inhibitors in non-small cell lung cancer (NSCLC) models demonstrated a resulting enhancement of anti-tumor immunity.[3] This modulation included an increase in activated CD4+ and CD8+ T cells and NK cells, alongside a decrease in regulatory T cells.[3] This shift enhances the efficacy of other anti-cancer agents by facilitating a more robust T-cell-mediated tumor attack.[3]
Pharmacodynamic Biomarkers
The activity of this compound can be monitored through specific pharmacodynamic (PD) biomarkers. Clinical studies have shown that treatment leads to:
-
Increased Plasma CSF-1: A compensatory increase in plasma CSF-1 levels, which reached a plateau at the 50 mg dose, indicating target engagement.[9]
-
Reduced Non-Classical Monocytes: A greater than 85% reduction of non-classical monocytes was observed across all dose levels.[9]
-
Changes in CTx: Changes from baseline in C-terminal telopeptide (CTx), a bone resorption marker, correlated with this compound plasma concentrations, reflecting the role of CSF-1R in osteoclast function.[7]
Clinical Efficacy in Tenosynovial Giant Cell Tumor (TGCT)
The downstream effects of this compound translate into significant clinical activity, particularly in TGCT. The Phase 3 MANEUVER trial provides robust quantitative data on its efficacy.
Table 1: Efficacy of this compound in the Phase 3 MANEUVER Trial (Part 1)
| Endpoint | This compound (n=63) | Placebo (n=31) | P-value | Citation(s) |
| Primary Endpoint | ||||
| Objective Response Rate (ORR) at Week 25 (RECIST 1.1) | 54.0% | 3.2% | <0.0001 | [6][10][11][12] |
| Secondary Endpoints | ||||
| ORR at Week 25 (Tumor Volume Score) | 61.9% | 3.2% | <0.0001 | [12][13] |
| Mean Change in Pain (BPI) | -2.32 | +0.23 | <0.0001 | [10][11] |
| Mean Change in Stiffness (NRS) | -3.00 | -0.57 | <0.0001 | [10][11] |
| Improvement in Active Range of Motion | Statistically Significant | - | p=0.0003 | [12][13] |
| Improvement in Physical Function (PROMIS-PF) | Statistically Significant | - | p=0.0074 | [12][13] |
Table 2: Long-Term Efficacy from MANEUVER Trial (this compound Arm)
| Endpoint | Result | Median Follow-up | Citation(s) |
| ORR (RECIST 1.1, BICR) | 76.2% | 435 days (14.3 months) | [14] |
| Complete Response Rate | 6.3% | 435 days | [14] |
| Partial Response Rate | 69.8% | 435 days | [14] |
| 12-Month Duration of Response (DOR) Rate | 92% | - | [14] |
Experimental Protocols
This section outlines the general methodologies employed in preclinical and clinical studies to investigate the downstream targets of this compound.
Preclinical In Vivo Efficacy and TME Analysis
-
Objective: To evaluate the anti-tumor effects of this compound, alone or in combination, and to analyze its impact on the tumor microenvironment.
-
Methodology:
-
Animal Models: Syngeneic mouse models (e.g., LLC) or humanized mouse models (e.g., NCI-H2122 with PBMC) are used.[3]
-
Dosing: Animals are treated with vehicle control, this compound alone, a combination agent alone, or this compound plus the combination agent.
-
Tumor Measurement: Tumor volume is measured regularly to assess anti-tumor efficacy.
-
Tissue Harvesting: At the end of the study, tumors are harvested for analysis.
-
Immunohistochemistry (IHC): Tumor sections are stained with antibodies against specific cell markers (e.g., CD8 for T-cells, F4/80 for macrophages) to quantify changes in immune cell infiltration.[3]
-
RNA Sequencing: Tumor tissue is analyzed by RNA sequencing to investigate changes in gene expression profiles related to immune response and macrophage function.[3]
-
Flow Cytometry: Tumors can be dissociated into single-cell suspensions and analyzed by flow cytometry to quantify various immune cell populations (CD4+ T-cells, CD8+ T-cells, NK cells, MDSCs, etc.).
-
Clinical Trial Protocol (Phase 3 MANEUVER Study)
-
Objective: To assess the efficacy and safety of this compound in patients with TGCT not amenable to surgery.[15]
-
Design: A global, three-part, randomized, double-blind, placebo-controlled study (NCT05804045).[2][14]
-
Part 1 (Double-Blind): Patients were randomized (2:1) to receive either 50 mg this compound once daily or a matching placebo for 24-25 weeks.[14][15]
-
Part 2 (Open-Label Crossover): Patients in the placebo arm crossed over to receive this compound.[14]
-
Part 3 (Open-Label Extension): All patients continued to receive this compound.[15]
-
-
Key Inclusion Criteria: Adults (≥18 years) with histologically confirmed, unresectable TGCT and measurable disease (RECIST 1.1) with at least one lesion ≥2 cm.[14][15]
-
Primary Endpoint: Objective Response Rate (ORR) at Week 25, assessed by a Blinded Independent Review Committee (BIRC) according to RECIST v1.1 criteria.[11]
-
Key Secondary Endpoints: ORR by Tumor Volume Score (TVS), mean change from baseline in range of motion, and patient-reported outcomes for pain (BPI) and stiffness (NRS).[14]
-
Pharmacodynamic Assessments: Blood samples were collected to measure plasma concentrations of this compound and levels of biomarkers such as CSF-1.[7]
Conclusion
This compound is a selective CSF-1R inhibitor whose primary downstream effect is the modulation of the tumor microenvironment. By depleting and reprogramming immunosuppressive macrophages, it enhances anti-tumor T-cell responses. This mechanism of action has been validated through preclinical TME analysis and demonstrated profound clinical efficacy in CSF-1-driven diseases like TGCT. The quantitative success in clinical trials, supported by clear pharmacodynamic biomarker changes, establishes a strong link between CSF-1R inhibition and meaningful patient outcomes. Further investigation into the synergistic potential of this compound with other immunotherapies and targeted agents is a promising area for future research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | C22H24N6O3 | CID 139549388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety profile of this compound (ABSK021) in tenosynovial giant cell tumor (TGCT): Phase 1b update. - ASCO [asco.org]
- 8. onclive.com [onclive.com]
- 9. ascopubs.org [ascopubs.org]
- 10. This compound Significantly Improved Outcomes for Patients with TGCT in Phase III Trial [emdgroup.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Merck shares positive Part 1 Phase III MANEUVER trial results for this compound in TGCT [merckgroup.com]
- 13. 2025-05-28 Phase 3 MANEUVER Pt 1 this compound Data [emdserono.com]
- 14. onclive.com [onclive.com]
- 15. Facebook [cancer.gov]
Methodological & Application
Application Notes and Protocols for Pimicotinib (ABSK021) in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimicotinib (also known as ABSK021) is an orally bioavailable, highly potent and selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] The CSF-1/CSF-1R signaling pathway is crucial for the function of myeloid lineage cells, including monocytes, macrophages, and osteoclasts.[3] By blocking this pathway, this compound can modulate macrophage functions, making it a promising therapeutic agent for various diseases where these cells play a critical role, including certain types of cancer.[1] Preclinical studies have demonstrated its anti-tumor effects in various mouse models, primarily by targeting tumor-associated macrophages (TAMs) and thereby enhancing anti-tumor immunity.[4] This document provides a summary of reported dosages and detailed protocols for the use of this compound in in vivo mouse models based on available preclinical data.
Mechanism of Action
This compound selectively inhibits CSF-1R, a receptor tyrosine kinase.[1] The binding of its ligand, CSF-1, to CSF-1R activates downstream signaling pathways that are involved in cell proliferation, survival, and differentiation. Activated CSF-1R can mediate the activation of MAP kinases such as MAPK1/ERK2 and MAPK3/ERK1, as well as SRC family kinases.[5] In the context of cancer, CSF-1R signaling is critical for the proliferation and survival of TAMs, which often contribute to an immunosuppressive tumor microenvironment.[4] By inhibiting CSF-1R, this compound depletes these TAMs, leading to a reprogrammed tumor microenvironment that is more conducive to an anti-tumor immune response.[4]
Data Presentation: this compound Dosage in Mouse Models
The following table summarizes the reported dosages of this compound used in preclinical in vivo mouse studies.
| Mouse Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Reference |
| Syngeneic (K7M2 cells) | Osteosarcoma | 3 mg/kg | Oral | Once daily | [3] |
| Syngeneic (K7M2 cells) | Osteosarcoma | 10 mg/kg | Oral | Once daily | [3] |
| Syngeneic (K7M2 cells) | Osteosarcoma | 30 mg/kg | Oral | Once daily | [3] |
| Xenograft (143B human cells) | Osteosarcoma | 30 mg/kg | Oral | Once daily | [3] |
| Humanized (NCI-H2122 PBMC) & Syngeneic (LLC) | Non-Small Cell Lung Cancer | Not Specified | Not Specified | Not Specified | [4] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Syngeneic Mouse Osteosarcoma Model
This protocol is based on the methodology described in the study by Li et al. (2023).[3]
1. Cell Culture and Animal Model:
- Culture K7M2 murine osteosarcoma cells in appropriate media until they reach the desired confluence for implantation.
- Use immunologically competent mice (e.g., BALB/c) for the syngeneic model.
- Implant K7M2 cells subcutaneously into the flank of the mice.
- Monitor tumor growth regularly using calipers.
2. Treatment Groups and Administration:
- Once tumors reach a palpable size, randomize mice into treatment and control groups.
- Vehicle Control Group: Administer the vehicle solution orally once daily.
- This compound Treatment Groups: Administer this compound orally at 3 mg/kg, 10 mg/kg, and 30 mg/kg once daily.
- Prepare this compound formulation for oral gavage. A common formulation involves dissolving the compound in a vehicle such as 0.5% methylcellulose in sterile water.
3. Monitoring and Endpoints:
- Measure tumor volume and body weight 2-3 times per week.
- The primary endpoint is typically tumor growth inhibition.
- At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Protocol 2: General Workflow for In Vivo Efficacy Studies
Conclusion
This compound has demonstrated significant anti-tumor activity in preclinical mouse models of osteosarcoma.[3] The provided dosages and protocols serve as a starting point for researchers investigating the in vivo efficacy of this CSF-1R inhibitor. It is crucial to optimize the dosage, administration route, and schedule for each specific tumor model and research question. Further studies are warranted to explore the full therapeutic potential of this compound in various cancer types and in combination with other anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic inhibition of CSF-1R suppresses intrinsic tumor cell growth in osteosarcoma with CSF-1R overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. researchgate.net [researchgate.net]
Preparing Pimicotinib Stock Solutions for Research Applications
Abstract
Pimicotinib (also known as ABSK021) is a potent and selective orally bioavailable inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2][3][4] It is under investigation for its immunomodulatory and antineoplastic activities, particularly in the treatment of tenosynovial giant cell tumors (TGCT).[1][4][5][6][7][8] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in both in vitro and in vivo experiments. This document provides detailed protocols for the solubilization and storage of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for accurate calculation of stock solution concentrations and for understanding its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄N₆O₃ | [1][2][3] |
| Molecular Weight | 420.47 g/mol | [3][4][5] |
| Appearance | White to off-white solid | [2] |
| CAS Number | 2253123-16-7 | [2][3] |
| Solubility in DMSO | 84 mg/mL (199.77 mM) | [3][9] |
| Solubility in Ethanol | 21 mg/mL (49.94 mM) | [3][9] |
| Solubility in Water | Insoluble | [3][9] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for cell-based assays.
-
Pre-weighing Preparation: Before opening the this compound container, allow it to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Weighing this compound: On a calibrated analytical balance, carefully weigh out 4.21 mg of this compound powder and place it into a sterile microcentrifuge tube. Calculation: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) Volume (mL) = (0.00421 g / (0.010 mol/L * 420.47 g/mol )) * 1000 mL/L ≈ 1.0 mL
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder. For optimal dissolution, use fresh DMSO, as absorbed moisture can reduce solubility.[3]
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if necessary to facilitate dissolution.[10]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2][3] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6 months to 1 year).[2][3]
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, at all times.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing a this compound stock solution and its mechanism of action.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Simplified this compound Signaling Pathway Inhibition.
Storage and Stability
Proper storage is crucial to maintain the activity of this compound stock solutions.
-
Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
Stock Solutions: For solutions in DMSO, store at -80°C for up to one year or at -20°C for up to one month.[3] It is strongly recommended to prepare single-use aliquots to prevent degradation from multiple freeze-thaw cycles.[2][3]
By following these guidelines, researchers can ensure the accurate and effective use of this compound in their experiments.
References
- 1. This compound | C22H24N6O3 | CID 139549388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound Significantly Improved Outcomes for Patients with TGCT in Phase III Trial [emdgroup.com]
- 8. MANEUVER: A Phase III study of this compound to assess efficacy and safety in tenosynovial giant cell tumor patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Pimicotinib in Macrophage Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimicotinib (also known as ABSK021) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] The CSF-1/CSF-1R signaling pathway is fundamental to the survival, proliferation, differentiation, and function of macrophages and their progenitors.[1][3] Dysregulation of this pathway is implicated in various diseases, including certain cancers and inflammatory conditions where macrophages play a critical role.[4] Studies have demonstrated that blocking the CSF-1R signaling pathway can effectively modulate macrophage functions, making this compound a valuable tool for investigating macrophage-dependent diseases.[1][2] These application notes provide detailed protocols for utilizing this compound to study macrophage biology in vitro.
Mechanism of Action
This compound exerts its effects by selectively inhibiting the CSF-1R tyrosine kinase.[4] CSF-1R is activated by its ligands, CSF-1 and Interleukin-34 (IL-34).[1] Ligand binding induces receptor dimerization, leading to autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, activating downstream pathways such as MAPK (MAPK1/ERK2, MAPK3/ERK1) and PI3K/Akt.[5] These pathways are crucial for promoting the differentiation, proliferation, and survival of macrophages and monocytes.[4][5] this compound blocks the initial autophosphorylation of CSF-1R, thereby inhibiting all subsequent downstream signaling and effectively suppressing macrophage functions.[4]
Figure 1. Signaling pathway of CSF-1R and the inhibitory action of this compound.
Quantitative Data
This compound's potency and selectivity have been characterized in various assays. The following table summarizes key quantitative metrics for the inhibitor.
| Target / Assay | IC50 Value | Notes |
| CSF-1R Kinase Activity | 19.48 nM | Determined by inhibiting ADP production.[4] |
| KIT Kinase Activity | 76.98 nM | Demonstrates selectivity for CSF-1R over other related kinases.[4] |
| PDGFRA Kinase Activity | 1399.21 nM | Demonstrates high selectivity for CSF-1R.[4] |
| Macrophage Proliferation | Low Nanomolar | Strongly inhibits the proliferation of bone-marrow-derived macrophages (BMDMs).[4] |
Experimental Protocols
1. Preparation of this compound Stock Solution
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Reagent : this compound powder, DMSO (cell culture grade).
-
Procedure :
-
Prepare a 10 mM or 20 mM stock solution of this compound in DMSO. For example, to make a 10 mM stock, dissolve 4.205 mg of this compound (Molar Mass: 420.47 g/mol ) in 1 mL of DMSO.[2]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term use.
-
-
Note : The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in culture medium as needed.
2. Protocol for Macrophage Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of macrophages, such as bone marrow-derived macrophages (BMDMs), in response to M-CSF.
-
Materials :
-
BMDMs (See Protocol 5 for preparation).
-
Complete DMEM medium (with 10% FBS, 1% Penicillin-Streptomycin).
-
Recombinant mouse or human M-CSF.
-
This compound stock solution.
-
Cell proliferation assay kit (e.g., MTS, WST-1, or BrdU incorporation).
-
96-well cell culture plates.
-
-
Procedure :
-
Seed BMDMs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM.
-
Allow cells to adhere overnight at 37°C, 5% CO₂.
-
The next day, remove the medium and replace it with 100 µL of fresh medium containing a pro-proliferative concentration of M-CSF (e.g., 25-50 ng/mL).
-
Add this compound at various final concentrations (e.g., 1 nM to 1 µM) to triplicate wells. Include a vehicle control (DMSO only) and a no-M-CSF control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Assess cell proliferation using a suitable assay kit according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.
-
3. Protocol for Macrophage Polarization Assay
This protocol is designed to evaluate how this compound affects the differentiation and polarization of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
-
Materials :
-
Human CD14+ monocytes or mouse BMDMs.
-
Complete RPMI-1640 or DMEM medium.
-
Polarizing cytokines:
-
For M1: IFN-γ (20 ng/mL) and LPS (100 ng/mL).
-
For M2: IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
-
This compound stock solution.
-
6-well or 12-well cell culture plates.
-
Reagents for analysis (e.g., RNA extraction kit for qRT-PCR, antibodies for flow cytometry, ELISA kits).
-
-
Procedure :
-
Culture monocytes or BMDMs for 5-7 days with the appropriate growth factor (M-CSF for M2, GM-CSF for M1).[6]
-
On day 7, replace the medium with fresh medium containing the polarizing cytokines (IFN-γ/LPS for M1 or IL-4/IL-13 for M2).
-
Concurrently, treat the cells with this compound at desired concentrations (e.g., 10 nM, 50 nM, 200 nM) or a vehicle control.
-
Incubate for 24-48 hours.
-
Analysis :
-
Gene Expression (qRT-PCR) : Harvest cells, extract RNA, and perform qRT-PCR to measure the expression of M1 markers (e.g., INOS, TNF, IL1B) and M2 markers (e.g., ARG1, CD206, IL10).
-
Surface Marker Expression (Flow Cytometry) : Stain cells with fluorescently labeled antibodies against M1 markers (e.g., CD86) and M2 markers (e.g., CD206, CD163) and analyze by flow cytometry.
-
Cytokine Secretion (ELISA) : Collect the culture supernatant and measure the concentration of secreted cytokines such as TNF-α and IL-6 (M1) or IL-10 (M2).[7]
-
-
4. Protocol for In Vitro Phagocytosis Assay
This protocol assesses the impact of this compound on the phagocytic capacity of macrophages.
-
Materials :
-
Differentiated macrophages (e.g., from THP-1 cells or BMDMs).[8]
-
Target particles: Fluorescently labeled beads, zymosan particles, or labeled cancer cells.[5]
-
This compound stock solution.
-
Glass-bottom plates (for microscopy) or low-adhesion plates (for flow cytometry).
-
FACS buffer (PBS with 2% FBS).[5]
-
-
Procedure :
-
Plate differentiated macrophages in the appropriate culture vessel and allow them to adhere.
-
Pre-treat the macrophages with various concentrations of this compound or vehicle control for 2-24 hours.
-
Add the fluorescently labeled target particles to the macrophage culture at a specific ratio (e.g., 10 particles per macrophage).
-
Incubate for 1-3 hours at 37°C to allow phagocytosis to occur.[5] Include a control at 4°C where phagocytosis is inhibited to measure non-specific binding.[5]
-
Analysis :
-
Flow Cytometry : Gently detach the macrophages using a non-enzymatic solution. Wash the cells with cold PBS to remove non-ingested particles. Analyze the fluorescence intensity of the macrophage population. The percentage of fluorescent cells represents the phagocytic efficiency.
-
Fluorescence Microscopy : Gently wash the wells with cold PBS to remove non-ingested particles. Use a quenching agent like trypan blue to quench the fluorescence of extracellular particles. Image the cells and quantify the number of ingested particles per macrophage.
-
-
5. Protocol for Preparation of Bone Marrow-Derived Macrophages (BMDMs)
This is a preparatory protocol for generating macrophages from mouse bone marrow.
-
Materials :
-
Procedure :
-
Euthanize a mouse and sterilize the hind limbs with 75% ethanol.
-
Isolate the femurs and tibias, removing all muscle tissue.
-
Cut the ends of the bones and flush the marrow out into a petri dish using a syringe with a 26G needle filled with PBS.[8]
-
Pass the cell suspension through a 70 µm cell strainer to create a single-cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer for 5-10 minutes on ice.[8]
-
Neutralize the lysis buffer with excess medium and centrifuge again.
-
Resuspend the cell pellet in complete DMEM medium and count the cells.
-
Seed 5 x 10⁶ cells per 100 mm petri dish in 10 mL of complete DMEM supplemented with 50 ng/mL of M-CSF.[8]
-
Incubate at 37°C, 5% CO₂. Add fresh medium with M-CSF on day 3 and day 5.
-
By day 7, the adherent cells are differentiated BMDMs and are ready for use in experiments.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on macrophage function in vitro.
Figure 2. General experimental workflow for in vitro macrophage studies with this compound.
References
- 1. Pharmacologic inhibition of CSF-1R suppresses intrinsic tumor cell growth in osteosarcoma with CSF-1R overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Macrophage phagocytosis assay with reconstituted target particles | Springer Nature Experiments [experiments.springernature.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. media.jax.org [media.jax.org]
- 6. youtube.com [youtube.com]
- 7. Macrophage Assays for Immuno-Oncology I CRO Services [explicyte.com]
- 8. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pimicotinib in Non-Small Cell Lung Cancer Research: A Preclinical Overview
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pimicotinib (ABSK021) is an orally bioavailable and selective small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] The CSF-1R signaling pathway is crucial for the proliferation, differentiation, and survival of macrophages.[2][3] In the context of oncology, targeting CSF-1R is a promising strategy to modulate the tumor microenvironment (TME), particularly by depleting tumor-associated macrophages (TAMs). TAMs are known to contribute to an immunosuppressive TME, thereby hindering anti-tumor immune responses.[3]
Recent preclinical research has highlighted the potential of this compound in the treatment of non-small cell lung cancer (NSCLC), especially in combination with targeted therapies. This application note summarizes the key findings from a preclinical study investigating the synergistic effect of this compound with KRASG12C inhibitors in NSCLC mouse models.[3]
Mechanism of Action
This compound selectively inhibits CSF-1R, a receptor tyrosine kinase.[1][2] By blocking the CSF-1R signaling pathway, this compound interferes with the survival and function of macrophages.[2] In the tumor microenvironment, this leads to the depletion of immunosuppressive TAMs.[3] The reduction in TAMs can, in turn, enhance anti-tumor immunity by increasing the infiltration and activity of cytotoxic T lymphocytes (CD8+ T cells) and other immune effector cells.[3] This modulation of the TME forms the basis of its anti-neoplastic activity, both as a monotherapy and in combination with other anti-cancer agents.[1][3]
Preclinical Research in NSCLC
A study by Zhang et al. investigated the combination of this compound with KRASG12C inhibitors in preclinical NSCLC mouse models.[3] KRASG12C is a common oncogenic driver mutation in NSCLC.[3] The rationale for this combination is based on the observation that KRAS-driven lung cancers are often infiltrated by TAMs, which can contribute to therapeutic resistance.[3]
The study demonstrated that the combination of this compound and a KRASG12C inhibitor resulted in superior anti-tumor efficacy compared to either agent alone in both NCI-H2122 PBMC humanized mice and LLC syngeneic mouse models.[3] The enhanced effect is attributed to the reprogramming of the tumor microenvironment by this compound. Specifically, the combination therapy led to a reduction in immunosuppressive TAMs and an increase in anti-tumor immune cells such as activated CD4+ T cells, CD8+ T cells, and NK cells.[3] Furthermore, a decrease in pro-tumor immune cells, including myeloid-derived suppressor cells (MDSCs) and regulatory T cells, was observed in the combination treatment group.[3]
Quantitative Data from Preclinical NSCLC Studies
| Experimental Model | Treatment Group | Outcome | Finding |
| NCI-H2122 PBMC humanized mice | This compound + KRASG12C inhibitor | Anti-tumor efficacy | Improved anti-tumor effects compared to single agents[3] |
| LLC syngeneic mice | This compound + KRASG12C inhibitor | Anti-tumor efficacy | Improved anti-tumor effects compared to single agents[3] |
| NSCLC mouse models | This compound alone or in combination | Tumor Microenvironment | Reduction in immune suppressive TAMs[3] |
| NSCLC mouse models | Combination Therapy | Tumor Microenvironment | Increased activated CD4+ T, CD8+ T, and NK cells[3] |
| NSCLC mouse models | Combination Therapy | Tumor Microenvironment | Decreased MDSCs and regulatory T cells[3] |
| NSCLC mouse models | This compound addition | Tumor Microenvironment | Macrophage depletion and increased CD8+ T cell infiltration (confirmed by IHC)[3] |
Experimental Protocols
The following are generalized protocols based on the methodologies mentioned in the preclinical study by Zhang et al.[3] These should be adapted and optimized for specific experimental conditions.
In Vivo Efficacy Study in Syngeneic Mouse Model
-
Cell Culture: Murine Lewis Lung Carcinoma (LLC) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation: 6-8 week old female C57BL/6 mice are subcutaneously inoculated with a suspension of LLC cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the right flank.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., 2-3 times per week) using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups (e.g., n=8-10 mice per group):
-
Vehicle control
-
This compound (dose and schedule to be determined)
-
KRASG12C inhibitor (e.g., Sotorasib; dose and schedule to be determined)
-
This compound + KRASG12C inhibitor
-
-
Drug Administration: this compound is administered orally. The KRASG12C inhibitor is administered as per its recommended route.
-
Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
-
Tissue Collection: At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry, RNA sequencing).
Immunohistochemistry (IHC) for Immune Cell Infiltration
-
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked with a suitable blocking serum.
-
Primary Antibody Incubation: Slides are incubated with primary antibodies against immune cell markers (e.g., CD8, F4/80 for macrophages) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate kit for visualization.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a coverslip.
-
Image Analysis: Slides are scanned, and the density of positively stained cells in the tumor microenvironment is quantified using image analysis software.
RNA Sequencing for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from tumor tissue samples using a suitable RNA isolation kit. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation: RNA sequencing libraries are prepared from high-quality RNA samples using a commercial library preparation kit (e.g., TruSeq RNA Library Prep Kit).
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.
-
Alignment: Reads are aligned to the appropriate reference genome (e.g., mouse mm10).
-
Differential Gene Expression: Differentially expressed genes between treatment groups are identified.
-
Pathway Analysis: Gene set enrichment analysis (GSEA) and other pathway analysis tools are used to identify signaling pathways and biological processes that are altered by the treatments.
-
Visualizations
Caption: this compound inhibits CSF-1R signaling to block macrophage survival.
Caption: Preclinical workflow for evaluating this compound in NSCLC mouse models.
References
Pimicotinib: Application Notes and Protocols for CSF-1R Target Validation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Pimicotinib as a tool for the validation of the Colony-Stimulating Factor 1 Receptor (CSF-1R) as a therapeutic target. Detailed protocols for key validation experiments are provided to enable researchers to assess the potency, selectivity, and cellular activity of this compound.
Introduction
This compound (ABSK021) is an orally bioavailable, highly potent, and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] The CSF-1/CSF-1R signaling pathway is a critical regulator of the survival, proliferation, differentiation, and function of macrophages and other myeloid lineage cells.[2] In various pathologies, including certain cancers like tenosynovial giant cell tumor (TGCT), aberrant activation of the CSF-1R pathway, often through the overexpression of its ligand CSF-1, is a key driver of disease progression.[1][3] this compound's targeted mechanism of action makes it an excellent tool for validating CSF-1R as a therapeutic target in preclinical and clinical research.
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials of this compound, demonstrating its efficacy and safety profile in the treatment of TGCT.
Table 1: Efficacy of this compound in Tenosynovial Giant Cell Tumor (MANEUVER Trial)
| Endpoint | This compound | Placebo | p-value | Citation(s) |
| Objective Response Rate (ORR) at Week 25 (RECIST v1.1) | 54.0% | 3.2% | <0.0001 | [1][3][4] |
| ORR at 14.3 months Median Follow-up (RECIST v1.1) | 76.2% | N/A | N/A | [5] |
| Tumor Volume Score (TVS) Reduction ≥50% at Week 25 | 61.9% | 3.2% | <0.0001 | [6][7] |
| Mean Change from Baseline in Worst Stiffness (NRS) | -3.00 | -0.57 | <0.0001 | [3][4] |
| Mean Change from Baseline in Worst Pain (BPI) | -2.32 | 0.23 | <0.0001 | [3][4] |
| Improvement in Active Range of Motion | Statistically Significant | N/A | 0.0003 | [6] |
| Improvement in Physical Function (PROMIS-PF) | Statistically Significant | N/A | 0.0074 | [6] |
NRS: Numeric Rating Scale; BPI: Brief Pain Inventory; PROMIS-PF: Patient-Reported Outcomes Measurement Information System Physical Function.
Table 2: Safety Profile of this compound (MANEUVER Trial)
| Adverse Event | This compound | Citation(s) |
| Treatment-Emergent AEs Leading to Discontinuation | 1.6% | [3][4] |
| Treatment-Emergent AEs Leading to Dose Reduction | 7.9% | [3][4] |
| Evidence of Cholestatic Hepatotoxicity | No evidence observed | [3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CSF-1R signaling pathway and a typical experimental workflow for validating this compound's targeting of CSF-1R.
Experimental Protocols
The following are detailed protocols for key experiments to validate the targeting of CSF-1R by this compound.
In Vitro CSF-1R Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human CSF-1R kinase.
Materials:
-
Recombinant human CSF-1R kinase (e.g., BPS Bioscience, Cat# 40250)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (Adenosine 5'-triphosphate)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stock solutions in Kinase Assay Buffer to achieve the desired final concentrations (ensure the final DMSO concentration in the assay is ≤1%).
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle (Kinase Assay Buffer with DMSO) to the appropriate wells.
-
Add 20 µL of a master mix containing Kinase Assay Buffer, ATP (final concentration typically at or near the Km for CSF-1R), and the poly(Glu,Tyr) substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of diluted CSF-1R enzyme in Kinase Assay Buffer to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Measure the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC50 value using non-linear regression analysis.
Cellular CSF-1R Autophosphorylation Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit CSF-1-induced autophosphorylation of CSF-1R in a cellular context.
Materials:
-
Cells expressing CSF-1R (e.g., M-NFS-60, bone marrow-derived macrophages, or engineered cell lines)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human CSF-1
-
This compound (dissolved in DMSO)
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-CSF-1R (e.g., Tyr723), anti-total-CSF-1R
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Plate CSF-1R expressing cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-16 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a predetermined concentration of recombinant human CSF-1 (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.
-
Immediately wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-CSF-1R overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against total CSF-1R.
In Vivo Pharmacodynamic Assay
Objective: To evaluate the inhibition of CSF-1R phosphorylation by this compound in a tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells that overexpress CSF-1 (leading to autocrine/paracrine CSF-1R activation in host macrophages)
-
This compound formulated for oral administration
-
Vehicle control
-
Tissue homogenization buffer with protease and phosphatase inhibitors
-
Western blotting reagents (as listed in Protocol 2)
Protocol:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle and this compound).
-
Administer this compound or vehicle orally at the desired dose and schedule.
-
At a specified time point after the final dose (e.g., 2-4 hours), euthanize the mice and excise the tumors.
-
Immediately snap-freeze the tumors in liquid nitrogen or process them for protein extraction.
-
Homogenize the tumor tissue in ice-cold lysis buffer.
-
Perform a Western blot analysis on the tumor lysates as described in Protocol 2 to assess the levels of phospho-CSF-1R and total CSF-1R.
-
Quantify the band intensities to determine the extent of target inhibition in the this compound-treated group compared to the vehicle group.
Conclusion
This compound is a valuable research tool for the validation of CSF-1R as a therapeutic target. Its high potency and selectivity, combined with its demonstrated clinical efficacy and favorable safety profile, make it an ideal agent for investigating the role of CSF-1R signaling in various disease models. The protocols provided herein offer a framework for researchers to independently verify the on-target activity of this compound and further explore the therapeutic potential of CSF-1R inhibition.
References
- 1. graphviz.org [graphviz.org]
- 2. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. fondaction.ch [fondaction.ch]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining Pimicotinib with Immunotherapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimicotinib (ABSK021) is a highly potent and selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] The CSF-1R signaling pathway is critical for the differentiation, proliferation, and survival of macrophages.[1][3] In the tumor microenvironment (TME), a high density of tumor-associated macrophages (TAMs) often correlates with a poor prognosis and resistance to cancer therapies, including immunotherapy. By inhibiting CSF-1R, this compound can effectively deplete immunosuppressive TAMs, thereby remodeling the TME to be more favorable for an anti-tumor immune response.[1][3] Preclinical evidence suggests that this modulation of the TME can enhance the efficacy of other anti-cancer agents, including immunotherapy.[1][3]
These application notes provide an overview of the preclinical rationale and methodologies for combining this compound with immunotherapy, based on available data from studies with this compound and other CSF-1R inhibitors.
Mechanism of Action: Reshaping the Tumor Microenvironment
This compound's primary mechanism of action in the context of immuno-oncology is the inhibition of CSF-1R, which leads to a reduction in immunosuppressive TAMs within the tumor.[1][3] This depletion of TAMs is hypothesized to have several downstream effects that enhance the efficacy of immunotherapies such as PD-1/PD-L1 inhibitors:
-
Increased Infiltration and Activation of Cytotoxic T-cells: By removing the immunosuppressive signals produced by TAMs, this compound treatment can lead to an increase in the infiltration and activation of CD8+ cytotoxic T-lymphocytes (CTLs) into the tumor.[1]
-
Enhanced Antigen Presentation: A reduction in M2-like TAMs may shift the macrophage population towards a more pro-inflammatory M1 phenotype, which is more effective at antigen presentation and T-cell activation.
-
Modulation of Other Immune Cells: this compound has been shown to increase the presence of activated CD4+ T cells and NK cells while decreasing myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) in the TME.[1]
Below is a diagram illustrating the proposed signaling pathway and mechanism of action.
Preclinical Data Summary
While direct preclinical data for this compound combined with immunotherapy is limited in the public domain, studies combining this compound with KRAS G12C inhibitors and studies with other CSF-1R inhibitors and immunotherapy provide a strong rationale for this combination.
| Model System | Combination | Key Findings | Reference |
| NCI-H2122 PBMC humanized mice and LLC syngeneic mice | This compound + KRAS G12C inhibitors | Improved anti-tumor effects compared to single agents. Reduction in immunosuppressive TAMs. Increased activated CD4+, CD8+ T cells, and NK cells. Decreased MDSCs and regulatory T cells. Increased CD8+ T cell infiltration in the TME. | [1] |
| Murine syngeneic tumor models | Surrogate anti-CSF-1R antibody + anti-PD-1/PD-L1 | Significantly enhanced anti-tumor efficacy. Significant reduction of immunosuppressive TAMs. Transient increase in CD8+ T cell number and activation. | [3] |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the combination of this compound and immunotherapy in preclinical models. These protocols are based on standard methodologies and may require optimization for specific tumor models and experimental conditions.
In Vivo Tumor Model Efficacy Study
This protocol outlines a typical syngeneic mouse model to assess the anti-tumor efficacy of this compound in combination with an immune checkpoint inhibitor.
1. Cell Culture and Implantation:
-
Culture a murine cancer cell line (e.g., CT26 colon carcinoma, MC38 colorectal adenocarcinoma) in appropriate media.
-
Harvest cells and resuspend in sterile PBS or Matrigel.
-
Implant tumor cells subcutaneously into the flank of syngeneic mice (e.g., BALB/c or C57BL/6).
2. Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Immunotherapy (e.g., anti-PD-1 antibody) alone
-
Group 4: this compound and Immunotherapy combination
-
3. Treatment Administration:
-
Administer this compound orally at a predetermined dose and schedule.
-
Administer the immunotherapy agent (e.g., anti-PD-1 antibody) via intraperitoneal injection at a specified dose and frequency.
-
Administer vehicle to the control group.
4. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Euthanize mice when tumors reach a predetermined endpoint or at the end of the study.
-
Collect tumors, spleens, and blood for further analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol is for the immunophenotyping of immune cells within the TME.
1. Tumor Digestion:
-
Excise tumors and mince them into small pieces.
-
Digest the tumor tissue using an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
2. Cell Staining:
-
Filter the cell suspension and perform a red blood cell lysis.
-
Stain the cells with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, Gr-1, FoxP3).
-
Include a viability dye to exclude dead cells.
3. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the populations of different immune cells (e.g., CD8+ T cells, regulatory T cells, macrophages, MDSCs).
Immunohistochemistry (IHC)
IHC is used to visualize the spatial distribution of immune cells within the tumor tissue.
1. Tissue Preparation:
-
Fix tumors in formalin and embed in paraffin.
-
Section the paraffin-embedded tumors.
2. Staining:
-
Perform antigen retrieval on the tissue sections.
-
Incubate the sections with primary antibodies against markers of interest (e.g., CD8, F4/80).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate to visualize the staining.
3. Imaging and Analysis:
-
Image the stained slides using a microscope.
-
Quantify the number of positive cells per unit area to assess the infiltration of specific immune cell populations.
The combination of this compound with immunotherapy represents a promising therapeutic strategy. By targeting the immunosuppressive TME through the depletion of TAMs, this compound has the potential to significantly enhance the anti-tumor activity of immune checkpoint inhibitors. The protocols outlined above provide a framework for the preclinical evaluation of this combination, which is essential for advancing this therapeutic approach towards clinical application. Further studies are warranted to fully elucidate the synergistic mechanisms and to identify predictive biomarkers for patient selection.
References
Application Note: Western Blot Protocol for Detecting p-CSF-1R after Pimicotinib Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for performing a Western blot to detect the phosphorylation of Colony-Stimulating Factor 1 Receptor (CSF-1R) at specific tyrosine residues following treatment with Pimicotinib, a selective CSF-1R inhibitor.
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages and their progenitors.[1][2][3] Upon binding its ligand, CSF-1, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades that play a crucial role in various physiological and pathological processes, including cancer.[4]
This compound (ABSK021) is an orally bioavailable and selective small-molecule inhibitor of CSF-1R.[5][6][7] By blocking the kinase activity of CSF-1R, this compound prevents its autophosphorylation and subsequent signal transduction.[8][9] This application note details a Western blot protocol to qualitatively and semi-quantitatively measure the inhibition of CSF-1R phosphorylation (p-CSF-1R) in cultured cells treated with this compound. Verifying the on-target effect of this compound is a critical step in preclinical and clinical research.[7]
CSF-1R Signaling and this compound Inhibition
The binding of CSF-1 to its receptor, CSF-1R, triggers a signaling cascade that is crucial for the function of mononuclear phagocytes.[3] this compound acts by inhibiting the autophosphorylation of the receptor, thereby blocking these downstream effects.
References
- 1. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-CSF-1R/M-CSF-R (Tyr809) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. CSF1R Polyclonal Antibody (PA5-17538) [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Efficacy and safety profile of this compound (ABSK021) in tenosynovial giant cell tumor (TGCT): Phase 1b update. - ASCO [asco.org]
- 8. Pharmacologic inhibition of CSF-1R suppresses intrinsic tumor cell growth in osteosarcoma with CSF-1R overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abbisko Therapeutics' CSF-1R Inhibitor, this compound, Approved for Global Multicenter Phase 3 Clinical Trials in Europe [synapse.patsnap.com]
Application Note: Flow Cytometry Analysis of Immune Modulation by Pimicotinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimicotinib (ABSK021) is an orally bioavailable, highly potent, and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] The CSF-1/CSF-1R signaling pathway is critical for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[4][5] In the tumor microenvironment (TME), this pathway is instrumental in inducing and maintaining immunosuppressive cells, particularly Tumor-Associated Macrophages (TAMs) and Myeloid-Derived Suppressor Cells (MDSCs).[2][4] By blocking CSF-1R, this compound has the potential to deplete these cells, reprogram the TME from an immunosuppressive to an immunostimulatory state, and enhance anti-tumor T-cell responses.[2][4]
Flow cytometry is an indispensable tool for elucidating the mechanism of action of immunomodulatory agents like this compound. It allows for the precise identification, quantification, and characterization of distinct immune cell populations within heterogeneous samples such as peripheral blood or dissociated tumors. This application note provides detailed protocols for using flow cytometry to analyze the effects of this compound on immune cells and summarizes key clinical data demonstrating its efficacy.
Mechanism of Action: CSF-1R Inhibition
This compound targets and binds to CSF-1R, a cell-surface receptor tyrosine kinase.[2] The binding of its ligands, CSF-1 or IL-34, induces receptor dimerization, autophosphorylation of tyrosine residues in the intracellular domain, and activation of downstream signaling cascades involving proteins like STAT3 and STAT5.[6] This signaling promotes the survival and differentiation of monocytes and macrophages. This compound blocks this activation, thereby inhibiting the functions of TAMs and MDSCs, which in turn alleviates immune suppression and enhances the anti-tumor activity of cytotoxic T cells and NK cells.[2][4]
Data Presentation: Expected Immunological Effects & Clinical Efficacy
Treatment with this compound is expected to induce significant changes in the composition of immune cells within the TME. Preclinical studies have demonstrated that CSF-1R inhibition leads to macrophage depletion and increased T cell infiltration.[4] These cellular changes are the foundation for the clinical efficacy observed in trials.
Table 1: Expected Immunomodulatory Effects of this compound
| Immune Cell Population | Marker Profile | Expected Change with this compound | Rationale |
|---|---|---|---|
| Tumor-Associated Macrophages (TAMs) | CD45+ CD11b+ F4/80+ CD68+ | Decrease | CSF-1R is essential for TAM survival and proliferation.[4] |
| Myeloid-Derived Suppressor Cells (MDSCs) | CD45+ CD11b+ Gr-1+ | Decrease | CSF-1R signaling supports the expansion of MDSCs.[2] |
| CD8+ Cytotoxic T Cells | CD45+ CD3+ CD8+ | Increase (Infiltration) | Reduction of immunosuppressive TAMs/MDSCs enhances T cell activity.[2][4] |
| CD4+ Helper T Cells | CD45+ CD3+ CD4+ | Increase (Infiltration) | Reprogramming of the TME supports anti-tumor immune responses.[4] |
| Natural Killer (NK) Cells | CD45+ CD3- NK1.1+/CD56+ | Increase (Activity) | Removal of myeloid suppression enhances NK cell function.[4] |
The clinical efficacy of this compound has been robustly demonstrated in the Phase 3 MANEUVER trial for patients with tenosynovial giant cell tumor (TGCT), a rare tumor driven by CSF-1R signaling.[7][8]
Table 2: Efficacy of this compound in Phase 3 MANEUVER Trial (Week 25 Analysis)
| Endpoint | This compound (n=63) | Placebo (n=31) | P-value |
|---|---|---|---|
| Objective Response Rate (ORR) [9] | 54.0% | 3.2% | <0.0001 |
| Mean Change in Pain Score [7][9] | -2.32 | +0.23 | <0.0001 |
| Mean Change in Stiffness Score [7][9] | -3.00 | -0.57 | <0.0001 |
| Tumor Volume Score Reduction ≥50% | 61.9% | 3.2% | <0.0001 |
Table 3: Long-Term Efficacy of this compound (MANEUVER Trial Follow-up)
| Endpoint | Result | Median Follow-up |
|---|---|---|
| Objective Response Rate (ORR) [10][11][12] | 76.2% | 14.3 months |
| ORR in Placebo Crossover Group [10][12] | 64.5% | 8.5 months |
| Patients with Tumor Size Reduction [8][11] | 93.7% | 14.3 months |
Experimental Protocols
Protocol 1: Immunophenotyping of Tumor-Infiltrating Leukocytes
This protocol provides a comprehensive method for preparing single-cell suspensions from solid tumors and analyzing immune cell subsets by multi-color flow cytometry.[13][14][15]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Abbisko Therapeutics' CSF-1R Inhibitor, this compound, Approved for Global Multicenter Phase 3 Clinical Trials in Europe [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. youtube.com [youtube.com]
- 9. This compound Significantly Improved Outcomes for Patients with TGCT in Phase III Trial [emdgroup.com]
- 10. This compound Shows Deepening Tumor Responses in TGCT Patients with 76.2% Response Rate at Extended Follow-up [trial.medpath.com]
- 11. checkrare.com [checkrare.com]
- 12. biopharmaapac.com [biopharmaapac.com]
- 13. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 14. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 15. Flow Cytometry Protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Pimicotinib solubility and stability in cell culture media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with the use of pimicotinib in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound's solubility and stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol. It is practically insoluble in water.[1] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO.
Q2: What is the maximum recommended final concentration of DMSO in cell culture media?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%.[2][3][4] However, the tolerance to DMSO can vary between cell lines. It is advisable to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell line.[3]
Q3: How should I store this compound stock solutions?
A3: this compound powder can be stored at -20°C for up to three years.[1] Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[5] By blocking CSF-1R, this compound disrupts key signaling pathways involved in the proliferation, differentiation, and survival of macrophages and other myeloid cells.[6][7][8][9]
Troubleshooting Guide
This guide addresses potential issues you may encounter when working with this compound in cell culture.
Issue 1: Precipitation of this compound in Cell Culture Medium
-
Possible Cause A: Low Aqueous Solubility. this compound is insoluble in aqueous solutions like cell culture media.[1] Adding a concentrated DMSO stock solution directly to the medium without proper mixing can cause the compound to precipitate.
-
Solution: When diluting the DMSO stock solution, add it to a small volume of pre-warmed cell culture medium first, vortexing or gently pipetting to ensure it is fully dispersed before adding it to the final volume of your cell culture.
-
-
Possible Cause B: High Final Concentration. The desired final concentration of this compound in your experiment may exceed its solubility limit in the cell culture medium, even with a low DMSO concentration.
-
Solution: If precipitation is observed at your target concentration, consider performing a dose-response experiment to determine the maximum soluble concentration under your experimental conditions. It may be necessary to work at a lower, yet still effective, concentration.
-
-
Possible Cause C: Interaction with Media Components. Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can sometimes contribute to the precipitation of small molecules.[10][11]
-
Solution: Prepare fresh complete medium for your experiments. If you suspect an interaction with serum, you can test the solubility of this compound in serum-free medium first and then in complete medium to see if the presence of serum affects its solubility.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Possible Cause A: Degradation of this compound. The stability of this compound in cell culture medium at 37°C over the course of your experiment may be a factor.
-
Solution: It is recommended to determine the stability of this compound in your specific cell culture medium and conditions. A detailed protocol for a stability assay is provided below. If this compound is found to be unstable, you may need to replenish the medium with freshly prepared this compound at regular intervals during your experiment.
-
-
Possible Cause B: Non-specific Binding. Small molecules can sometimes bind to plasticware or serum proteins, reducing the effective concentration available to the cells.
-
Solution: Using low-binding plastics for your experiments can help minimize this issue. The effect of serum protein binding can be assessed by comparing results from experiments conducted in low-serum or serum-free conditions, if appropriate for your cell line.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | 84 mg/mL (199.77 mM) | [1] |
| Ethanol | 21 mg/mL | [1] |
| Water | Insoluble | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Stock Solution in DMSO | -80°C | 1 year | [1] |
| Stock Solution in DMSO | -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder. b. Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). c. Vortex the solution until the this compound is completely dissolved. d. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. e. Store the aliquots at -80°C.
Protocol 2: Determining the Solubility of this compound in Cell Culture Medium
This protocol is adapted from established methods for determining the solubility of small molecules in aqueous solutions.[12][13][14]
-
Materials: this compound, cell culture medium (e.g., DMEM, RPMI-1640) with and without serum, sterile tubes, incubator, centrifuge, HPLC-UV or LC-MS system.
-
Procedure: a. Prepare a series of dilutions of this compound in your chosen cell culture medium, starting from a concentration higher than your expected working concentration. b. Incubate the solutions at 37°C for a set period (e.g., 24 hours) to reach equilibrium, with gentle agitation. c. After incubation, centrifuge the tubes at high speed to pellet any undissolved compound. d. Carefully collect the supernatant. e. Analyze the concentration of this compound in the supernatant using a validated HPLC-UV or LC-MS method. f. The highest concentration at which no precipitate is observed and the concentration in the supernatant is equal to the nominal concentration is considered the solubility limit.
Protocol 3: Assessing the Stability of this compound in Cell Culture Medium
This protocol is based on a general method for assessing the stability of small molecules in biological matrices.[15][16]
-
Materials: this compound stock solution, pre-warmed cell culture medium (with and without serum), sterile tubes or plates, incubator (37°C, 5% CO2), HPLC-MS system.
-
Procedure: a. Spike a known concentration of this compound into the cell culture medium. b. Immediately take a sample (time point 0) and store it at -80°C. c. Incubate the remaining solution at 37°C in a cell culture incubator. d. Collect samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) and store them at -80°C until analysis. e. After collecting all samples, analyze the concentration of this compound in each sample using a validated HPLC-MS method. f. Calculate the percentage of this compound remaining at each time point relative to the time point 0 sample.
Visualizations
Caption: this compound inhibits CSF-1R signaling pathways.
Caption: Workflow for assessing this compound stability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Significantly Improved Outcomes for Patients with TGCT in Phase III Trial [merckgroup.com]
- 6. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 10. Cell Culture Academy [procellsystem.com]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
Pimicotinib Clinical Trials: A Technical Support Guide to Common Adverse Events
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of common adverse events (AEs) observed in clinical trials of Pimicotinib (formerly ABSK-021). This guide includes troubleshooting information and frequently asked questions in a structured question-and-answer format to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its adverse event profile?
This compound is an orally bioavailable, highly potent, and selective small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). The binding of its ligand, CSF-1, to CSF-1R is a key signaling pathway that promotes the survival, proliferation, and differentiation of macrophages. In tenosynovial giant cell tumor (TGCT), this pathway is often overactivated. By blocking CSF-1R, this compound aims to reduce the number of tumor-associated macrophages, thereby inhibiting tumor growth. Many of the observed adverse events are considered "on-target" effects, resulting from the systemic inhibition of CSF-1R on normal tissues where macrophages play a physiological role.
Q2: What are the most frequently reported adverse events in this compound clinical trials?
Based on data from the Phase 3 MANEUVER trial and the Phase 1b study (NCT04192344), the most common adverse events are a combination of clinical symptoms and laboratory abnormalities. These are generally reported as mild to moderate in severity.
Clinical Adverse Events: The most common clinical AEs include pruritus (itching), facial edema, rash, and periorbital edema. Fatigue, nausea, and headache have also been reported.
Laboratory Abnormalities: Frequent laboratory findings involve elevations in blood creatine phosphokinase (CPK), lactate dehydrogenase (LDH), and liver transaminases such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT).
Q3: How are the severities of these adverse events graded in clinical trials?
While specific trial protocols are not publicly available, clinical trials for oncology drugs like this compound typically use the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) for grading the severity of AEs. This standardized system provides a grading scale from 1 to 5, which allows for consistent reporting and comparison of safety data across different studies.
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
Q4: What is the rate of dose reduction and discontinuation due to adverse events with this compound?
In the MANEUVER Phase 3 trial, treatment-emergent adverse events (TEAEs) leading to dose reduction occurred in 7.9% of patients receiving this compound. Treatment discontinuation due to TEAEs was reported in 1.6% of patients. In an earlier study, approximately 8% of patients had their dose changed due to side effects, and 2% discontinued treatment.
Troubleshooting Guide for Common Adverse Events
Dermatological Events (Pruritus, Rash)
-
Issue: A patient in a clinical trial develops a new-onset rash or complains of itching after starting this compound.
-
Troubleshooting Steps:
-
Assess and Grade: Evaluate the severity of the rash and pruritus according to CTCAE criteria.
-
Medical History: Review the patient's history for any pre-existing skin conditions or allergies.
-
Concomitant Medications: Check for other medications that could be contributing to the dermatological event.
-
Management: For mild to moderate events, topical corticosteroids and oral antihistamines may be considered. For severe reactions, dose interruption or reduction might be necessary.
-
Edema (Facial, Periorbital)
-
Issue: A patient presents with swelling around the eyes or generalized facial puffiness.
-
Troubleshooting Steps:
-
Assess and Grade: Determine the severity of the edema based on CTCAE guidelines.
-
Physical Examination: Conduct a thorough physical exam to rule out other causes of edema, such as allergic reactions or fluid overload.
-
Management: Mild edema may not require intervention. For more significant swelling, diuretics could be considered, and a temporary dose reduction of this compound may be warranted.
-
Elevated Liver Enzymes (AST, ALT)
-
Issue: Routine laboratory monitoring reveals an increase in AST and/or ALT levels above the normal range.
-
Troubleshooting Steps:
-
Confirm and Grade: Repeat the liver function tests to confirm the findings and grade the abnormality according to CTCAE.
-
Rule out Other Causes: Investigate other potential causes of liver enzyme elevation, such as viral hepatitis, alcohol consumption, or concomitant hepatotoxic medications.
-
Monitoring: Increase the frequency of liver function monitoring.
-
Dose Modification: Depending on the grade of elevation, a dose interruption or reduction of this compound may be required until the levels return to baseline or a lower grade. It has been noted that these elevations are often asymptomatic and reversible with drug interruption.
-
Data on Common Adverse Events
The following tables summarize the quantitative data on common adverse events from this compound clinical trials.
Table 1: Common Clinical Adverse Events (MANEUVER Trial)
| Adverse Event | All Grades (%) | Grade 3/4 (%) |
| Pruritus | 60.3% | 3.2% |
| Facial Edema | 49.2% | 0% |
| Rash | 38.1% | 6.3% |
| Periorbital Edema | 36.5% | 0% |
| Fatigue | 28.6% | 0% |
| Nausea | 28.6% | 0% |
| Headache | 25.4% | 0% |
Source: Long-Term MANEUVER Trial Data.
Table 2: Common Laboratory Adverse Events (MANEUVER Trial)
| Adverse Event | All Grades (%) | Grade 3/4 (%) |
| Increased Blood Creatine Phosphokinase | 71.4% | 15.9% |
| Increased Blood Lactate Dehydrogenase | 57.1% | 0% |
| Increased Aspartate Aminotransferase | 55.6% | 0% |
| Increased Amylase | 38.1% | 0% |
| Increased Lipase | 27.0% | 3.2% |
| Increased alpha-HBDH | 25.4% | 0% |
| Increased Alanine Aminotransferase | 22.2% | 0% |
| Increased Blood Creatine Kinase MB | 20.6% | 0% |
Source: Long-Term MANEUVER Trial Data.
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) from Phase 1b Study (≥20% of patients)
| Adverse Event | Incidence (%) |
| LDH Increase | 75.5% |
| CPK Increase | 67.3% |
| α-HBDH Increase | 63.3% |
| AST Increase | 42.9% |
| Amylase Increase | 26.5% |
| ALT Increase | 24.5% |
| Pruritus | 20.4% |
| Rash | 20.4% |
Source: Phase 1b Update.
Experimental Protocols
Methodology for Monitoring and Grading Adverse Events
The monitoring and grading of adverse events in this compound clinical trials follow a standardized protocol to ensure patient safety and data consistency.
-
Baseline Assessment: Before initiation of this compound, a comprehensive baseline assessment is conducted, including a physical examination, vital signs, and a complete panel of laboratory tests (including hematology, clinical chemistry, and liver function tests).
-
Scheduled Monitoring: Patients are monitored at regular intervals throughout the trial. This includes:
-
Clinical Assessments: At each study visit, patients are queried about any new or worsening symptoms. Physical examinations are performed to detect any clinical signs of adverse events.
-
Laboratory Tests: Blood samples are collected at scheduled time points to monitor for any laboratory abnormalities. The frequency of testing may be higher in the initial cycles of treatment and then spaced out as treatment continues.
-
-
Adverse Event Reporting: All observed or patient-reported adverse events are documented in the patient's record, regardless of their perceived relationship to the study drug.
-
Grading of Adverse Events: The severity of each adverse event is graded using the Common Terminology Criteria for Adverse Events (CTCAE). This allows for a standardized classification of toxicity.
-
Dose Modification Guidelines: The study protocol pre-defines specific guidelines for dose interruption, reduction, or discontinuation based on the type and grade of the adverse event.
Visualizations
Signaling Pathway of this compound
Troubleshooting unexpected results in Pimicotinib experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pimicotinib (also known as ABSK021).
Introduction to this compound
This compound is an orally bioavailable, highly potent, and selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2][3] By blocking the CSF-1R signaling pathway, this compound can modulate the function of macrophages and inhibit the proliferation of tumor cells that depend on this pathway.[3] It has shown significant efficacy in clinical trials for tenosynovial giant cell tumor (TGCT), a rare disease characterized by the overexpression of CSF-1.[2][4][5]
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during in vitro and in vivo experiments with this compound.
In Vitro Assays
Question 1: My in vitro kinase assay shows inconsistent or no inhibition with this compound. What are the possible reasons?
Answer: Several factors can contribute to inconsistent results in kinase assays. Here’s a troubleshooting guide:
-
Enzyme Quality: Ensure the recombinant CSF-1R enzyme is pure and, most importantly, active. Kinase activity is not solely dependent on purity. Proper folding, phosphorylation state, and absence of aggregation are critical for functionality.
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay. For comparable and reproducible results, it is recommended to use an ATP concentration that is close to the Michaelis constant (Km) of CSF-1R for ATP.
-
Assay Conditions:
-
Buffer and pH: Use an appropriate kinase assay buffer with the optimal pH for CSF-1R activity.
-
Detergents: Some detergents can interfere with the assay. Titrate detergents like Tween-20 or NP-40 to find the optimal concentration.
-
DMSO Concentration: this compound is typically dissolved in DMSO. High concentrations of DMSO can inhibit kinase activity. Keep the final DMSO concentration in the assay low and consistent across all wells, generally not exceeding 1%.
-
-
Reagent Preparation: Ensure all reagents, including this compound dilutions, are prepared fresh and accurately. Avoid repeated freeze-thaw cycles of stock solutions.
Logical Troubleshooting Workflow for In Vitro Kinase Assays
Question 2: I'm observing lower than expected potency of this compound in my cell-based assays compared to biochemical assays. Why could this be?
Answer: A discrepancy between biochemical and cell-based assay results is a common observation with kinase inhibitors. Here are potential reasons:
-
Cellular ATP Concentration: The intracellular concentration of ATP is much higher than what is typically used in biochemical assays. This can lead to competition and a rightward shift in the IC50 curve for ATP-competitive inhibitors like this compound.
-
Cell Permeability: While this compound is orally bioavailable, its permeability can vary across different cell lines. Poor uptake into the cells will result in a lower effective intracellular concentration.
-
Drug Efflux: Cells may actively pump out the compound through efflux pumps, reducing its intracellular concentration and apparent potency.
-
Protein Binding: this compound may bind to plasma proteins in the cell culture medium, reducing the free concentration available to enter the cells and inhibit CSF-1R.
-
Cell Line Specifics: The expression level of CSF-1R can vary between cell lines. Cell lines with very high levels of CSF-1R may require higher concentrations of the inhibitor for a complete response.
Question 3: I am not seeing the expected downstream signaling inhibition (e.g., p-ERK, p-AKT) after this compound treatment in my Western blot. What should I check?
Answer: If you are not observing the expected inhibition of downstream signaling pathways, consider the following:
-
Stimulation Conditions: Ensure that the CSF-1R pathway is adequately stimulated with its ligand (CSF-1 or IL-34) before or during this compound treatment. Without stimulation, the baseline phosphorylation levels may be too low to detect a significant decrease.
-
Time Course: The inhibition of downstream signaling can be transient. Perform a time-course experiment to determine the optimal time point to observe maximal inhibition after this compound treatment.
-
Antibody Quality: Verify the specificity and sensitivity of your primary antibodies for the phosphorylated and total proteins.
-
Loading Controls: Use appropriate loading controls (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes. Also, compare the levels of phosphorylated protein to the total protein to confirm that the changes are due to inhibition of phosphorylation and not a decrease in the total amount of the protein.
-
Alternative Pathways: The cell line you are using may have constitutively active downstream signaling due to other mutations (e.g., in RAS or PI3K), which would make the pathway independent of CSF-1R signaling.
In Vivo Experiments
Question 4: I am not observing significant tumor growth inhibition in my mouse model treated with this compound. What could be the issue?
Answer: A lack of in vivo efficacy can be due to several factors:
-
Pharmacokinetics: The dose, formulation, and administration route may not be providing adequate drug exposure in the tumor tissue. Ensure you are using a validated formulation and dosing regimen.
-
Tumor Model: The chosen tumor model may not be dependent on CSF-1R signaling for its growth. It is crucial to use a model with confirmed CSF-1R expression and dependency. For example, preclinical studies have shown this compound's efficacy in osteosarcoma models with high CSF-1R expression.
-
Tumor Microenvironment: The tumor microenvironment can influence the response to CSF-1R inhibitors. The presence of other growth factors or signaling pathways may compensate for the inhibition of CSF-1R.
-
Drug Resistance: The tumor cells may have or may develop resistance to this compound.
Experimental Workflow for In Vivo Efficacy Study
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | IC50 | Assay Type | Reference |
| K7M2 | Murine Osteosarcoma | 22 nM | CellTiter-Glo | [3] |
Table 2: Clinical Efficacy of this compound in TGCT (MANEUVER Phase 3 Trial) [4][6][7]
| Endpoint | This compound (50 mg QD) | Placebo | p-value |
| Objective Response Rate (ORR) at Week 25 | 54.0% | 3.2% | <0.0001 |
| Mean Change in Stiffness from Baseline (NRS) | -3.00 | -0.57 | <0.0001 |
| Mean Change in Pain from Baseline (BPI) | -2.32 | 0.23 | <0.0001 |
Table 3: Safety Profile of this compound in TGCT (MANEUVER Phase 3 Trial) [4][6]
| Adverse Event | This compound (50 mg QD) |
| Treatment Discontinuation due to TEAEs | 1.6% (n=1) |
| Dose Reduction due to TEAEs | 7.9% (n=5) |
Experimental Protocols
Protocol: Western Blot for CSF-1R Phosphorylation
This protocol is a general guide for assessing the inhibition of CSF-1R phosphorylation by this compound in a cell-based assay.
Materials:
-
Cells expressing CSF-1R (e.g., Mono-Mac-1)
-
This compound
-
Recombinant human CSF-1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CSF-1R (Tyr723), anti-total-CSF-1R, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce baseline signaling.
-
Pre-treat cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with an optimal concentration of CSF-1 (e.g., 10-50 ng/mL) for a short duration (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CSF-1R) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total CSF-1R and a loading control (e.g., β-actin).
-
Protocol: Cell Viability Assay (MTS/CellTiter-Glo®)
This protocol can be adapted to assess the effect of this compound on the viability of CSF-1R-dependent cells.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTS reagent or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Measurement:
-
For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, shake for 2 minutes, and incubate for 10 minutes. Measure the luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
This technical support center provides a starting point for troubleshooting and designing experiments with this compound. For further specific inquiries, it is recommended to consult the relevant scientific literature and the manufacturer's guidelines.
References
- 1. Efficacy and safety profile of this compound (ABSK021) in tenosynovial giant cell tumor (TGCT): Phase 1b update. - ASCO [asco.org]
- 2. This compound Significantly Improved Outcomes for Patients with TGCT in Phase III Trial [merckgroup.com]
- 3. selleckchem.com [selleckchem.com]
- 4. targetedonc.com [targetedonc.com]
- 5. oncozine.com [oncozine.com]
- 6. 404 Page [emdgroup.com]
- 7. xtalks.com [xtalks.com]
Pimicotinib Technical Support Center: Investigating Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and troubleshooting potential off-target effects of Pimicotinib (ABSK021) in a research setting. The information is presented in a question-and-answer format to directly address common queries and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] The binding of its ligand, CSF-1, to CSF-1R activates downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of monocytes, macrophages, and osteoclasts. In the context of tenosynovial giant cell tumor (TGCT), the overexpression of CSF-1 leads to the recruitment of CSF-1R expressing cells, forming the bulk of the tumor mass. This compound exerts its therapeutic effect by blocking this signaling pathway.
Q2: What are the known on-target effects of this compound that might be observed in our experiments?
Given its mechanism of action, on-target effects are expected and can serve as a confirmation of target engagement in your experimental models. These may include:
-
Reduction in Macrophage and Osteoclast Populations: In in-vivo and ex-vivo models, a decrease in the number of macrophages and osteoclasts should be observable.
-
Pharmacodynamic Biomarker Changes: An increase in plasma CSF-1 levels and a decrease in non-classical monocytes can be observed as a physiological response to CSF-1R inhibition.[2]
-
Elevated Serum Enzymes: In clinical studies, asymptomatic elevations in serum enzymes such as creatine phosphokinase (CPK), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH) have been reported and are considered to be related to the mechanism of action of this compound.[3]
Q3: What are the potential off-target effects of this compound?
Based on available preclinical data, this compound is highly selective for CSF-1R. However, as with any small molecule inhibitor, the potential for off-target activity exists, particularly at higher concentrations. The most likely off-target kinases would be those with structural similarity to CSF-1R. Publicly available data indicates that this compound has minimal inhibitory activity against c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).[4]
Troubleshooting Guide
Problem 1: Unexpected cell death or toxicity in our cell-based assays at high concentrations of this compound.
-
Possible Cause: While this compound is highly selective, at concentrations significantly exceeding the IC50 for CSF-1R, off-target kinase inhibition could lead to cellular toxicity.
-
Troubleshooting Steps:
-
Confirm On-Target Potency: First, ensure that the observed effects are not due to an exaggerated on-target effect in your specific cell line. Titrate this compound to determine the concentration at which you observe the expected phenotype related to CSF-1R inhibition.
-
Consult Kinase Selectivity Data: Refer to the kinase selectivity data (see Table 1). If your cell line is known to be dependent on a kinase that shows some level of inhibition by this compound, this could be the source of the toxicity.
-
Use a Structurally Unrelated CSF-1R Inhibitor: As a control, test a different, structurally distinct CSF-1R inhibitor. If the toxicity is not observed with the control compound at concentrations that inhibit CSF-1R, it suggests a potential off-target effect of this compound.
-
Lower this compound Concentration: If possible, conduct your experiments at the lowest effective concentration that achieves the desired level of CSF-1R inhibition to minimize potential off-target effects.
-
Problem 2: We are observing phenotypic changes in our model that are not consistent with CSF-1R inhibition.
-
Possible Cause: This could be indicative of this compound modulating a different signaling pathway through an off-target interaction.
-
Troubleshooting Steps:
-
Pathway Analysis: Analyze the unexpected phenotype to hypothesize which signaling pathways might be involved.
-
Review Kinase Selectivity Data: Cross-reference the potential pathways with the kinase selectivity profile of this compound (Table 1).
-
Western Blot Analysis: Perform western blotting to assess the phosphorylation status of key proteins in the suspected off-target pathway in the presence and absence of this compound.
-
Rescue Experiments: If a specific off-target kinase is suspected, attempt a rescue experiment by overexpressing a constitutively active form of that kinase to see if it reverses the observed phenotype.
-
Data Presentation
Table 1: Quantitative Kinase Selectivity Profile of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. CSF-1R | Data Source |
| CSF-1R | < 30 | - | [5] |
| c-KIT | > 1200 | > 40-fold | [5] |
| FLT3 | > 1200 | > 40-fold | [5] |
| PDGFR | > 1200 | > 40-fold | [5] |
| VEGFR2 | > 1200 | > 40-fold | [5] |
Note: The IC50 values for off-target kinases are presented as greater than 40-fold the IC50 of CSF-1R, as specific values are not publicly available.
Experimental Protocols
Protocol 1: Biochemical Kinase Assay for Selectivity Profiling
This is a generalized protocol for assessing the inhibitory activity of this compound against a panel of kinases. The specific substrate and buffer conditions will vary for each kinase.
-
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
This compound (serially diluted)
-
ATP (radiolabeled or non-radiolabeled depending on the detection method)
-
Kinase reaction buffer
-
Detection reagent (e.g., for ADP-Glo™, Lance®, or HTRF® assays)
-
Microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in the appropriate kinase reaction buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a microplate.
-
Add the specific kinase and its corresponding peptide substrate to the wells.
-
Pre-incubate the plate to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a predetermined time at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: this compound inhibits CSF-1R signaling pathway.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pimicotinib (ABSK021) in animal studies. The information is designed to help anticipate, recognize, and manage potential side effects, ensuring the welfare of experimental animals and the integrity of research data.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ABSK021) is an orally bioavailable, potent, and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] CSF-1R is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of mononuclear phagocytes, such as macrophages and monocytes.[3] By blocking the CSF-1R signaling pathway, this compound can modulate macrophage functions, which is being investigated for its therapeutic potential in various diseases, including tenosynovial giant cell tumor (TGCT).[2][4][5][6][7]
Q2: What are the most common side effects observed with this compound and other CSF-1R inhibitors in animal studies?
A2: While specific preclinical data on this compound is limited in publicly available literature, side effects can be extrapolated from clinical studies in humans and preclinical studies of other CSF-1R inhibitors. The most commonly reported treatment-emergent adverse events (TEAEs) in human studies of this compound include increases in liver enzymes (AST, ALT), lactate dehydrogenase (LDH), and creatine phosphokinase (CPK).[8][9] Dermatological reactions such as rash and pruritus (itching) have also been observed.[8][9] Preclinical studies with other CSF-1R inhibitors in rodents have shown effects on hematological parameters, such as a reduction in non-classical monocytes, and potential impacts on bone metabolism due to the role of CSF-1R in osteoclast function.
Q3: Are the side effects of this compound generally reversible?
A3: In human clinical trials, most of the reported side effects, such as elevations in liver enzymes and CPK, have been described as asymptomatic and reversible upon dose interruption or reduction.[8][9] This suggests that with appropriate monitoring and management, similar adverse events in animal studies are likely to be transient.
Q4: How should I monitor for potential side effects during my animal study?
A4: A comprehensive monitoring plan is crucial. This should include regular clinical observations (e.g., changes in activity, grooming, posture), body weight measurements, and scheduled blood sample collection for hematological and serum biochemistry analysis. Specific parameters to monitor are detailed in the Troubleshooting Guides below.
II. Troubleshooting Guides for Common Side Effects
This section provides detailed guidance on identifying and managing specific side effects that may be encountered during preclinical studies with this compound.
Hepatotoxicity (Elevated Liver Enzymes)
Issue: Increased serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are potential on-target effects of CSF-1R inhibition.
Troubleshooting Workflow:
Caption: Workflow for managing elevated liver enzymes.
Management Protocol:
-
Monitoring:
-
Collect baseline blood samples before the first dose.
-
Monitor serum ALT and AST levels at regular intervals (e.g., weekly for the first month, then bi-weekly or monthly). The frequency should be increased if elevations are detected.
-
-
Intervention:
-
If a significant elevation (e.g., >3x the upper limit of normal) is observed, consider a dose reduction of 25-50%.
-
For more severe elevations (e.g., >5x the upper limit of normal), a temporary interruption of dosing may be necessary.
-
Once liver enzyme levels return to baseline or near-baseline, dosing can be cautiously resumed, potentially at a lower dose.
-
-
Supportive Care:
-
Ensure animals have ad libitum access to food and water.
-
Consult with veterinary staff about the potential use of hepatoprotective agents if clinically indicated.
-
Dermatological Reactions (Rash and Pruritus)
Issue: Skin rash and itching (pruritus) are potential side effects. These can lead to secondary skin infections from scratching and may impact animal welfare.
Troubleshooting Workflow:
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound Significantly Improved Outcomes for Patients with TGCT in Phase III Trial [merckgroup.com]
- 5. tgctsupport.org [tgctsupport.org]
- 6. The FDA has approved the CSF-1R inhibitor this compound (ABSK021) of Abbisko Therapeutics to enter the Pivotal Global Multi-center Phase III Clinical Trial [prnewswire.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Efficacy and safety profile of this compound (ABSK021) in tenosynovial giant cell tumor (TGCT): Phase 1b update. - ASCO [asco.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Pimicotinib Resistance Mechanisms
Disclaimer: As of late 2025, specific mechanisms of acquired resistance to pimicotinib in cancer cells have not been extensively documented in peer-reviewed literature. This compound is a highly selective and potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1] This guide is based on established resistance principles for other tyrosine kinase inhibitors (TKIs) and preclinical findings on resistance to CSF-1R pathway inhibitors. The troubleshooting scenarios and answers provided are predictive and intended to guide researchers in forming hypotheses and designing experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable small molecule inhibitor that selectively targets the colony-stimulating factor 1 receptor (CSF-1R).[1][2] By blocking the CSF-1R signaling pathway, it aims to modulate the function of macrophages, which are implicated in various diseases.[1] In the context of cancer, inhibiting CSF-1R can reduce the population of tumor-associated macrophages (TAMs), which often promote tumor growth and suppress anti-tumor immunity.[3][4]
Q2: What are the theoretical mechanisms by which cancer cells could develop resistance to this compound?
A2: Based on known resistance mechanisms to other TKIs, resistance to this compound can be broadly categorized into on-target and off-target mechanisms.[5]
-
On-target resistance typically involves genetic alterations in the drug's target, CSF-1R. This could include secondary mutations in the CSF-1R kinase domain that prevent this compound from binding effectively, or amplification of the CSF1R gene, leading to overexpression of the target protein.[5]
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for CSF-1R signaling.[5][6] For CSF-1R inhibitors, preclinical studies have shown that activation of the PI3K/AKT pathway, often through IGF-1R signaling, can confer resistance.[7][8][9]
Q3: Can the tumor microenvironment (TME) contribute to this compound resistance?
A3: Yes, the TME can play a crucial role. Preclinical models for glioblastoma have shown that resistance to CSF-1R blockade can be driven by the TME.[8][9] For instance, other cells in the TME, like cancer-associated fibroblasts (CAFs) or the tumor cells themselves, can secrete growth factors (e.g., IGF-1) that activate bypass signaling pathways in tumor cells, rendering them insensitive to CSF-1R inhibition.[3][8] One study demonstrated that recurrent glioblastoma tumors, resistant to a CSF-1R inhibitor, re-established sensitivity to the drug when transplanted into a new, untreated microenvironment.[8]
Troubleshooting Guide
Scenario 1: Decreased Sensitivity to this compound in Cell Culture
Issue: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity (i.e., a higher IC50 value) after several weeks of continuous culture with the drug.
| Potential Cause | Troubleshooting Step | Expected Outcome if Hypothesis is Correct |
| Development of Acquired Resistance | Confirm the shift in IC50 by performing a dose-response assay comparing the parental cell line with the suspected resistant line. An increase of 3- to 10-fold in IC50 is a common indicator of resistance.[10] | The this compound dose-response curve for the resistant line will be right-shifted, with a significantly higher IC50 value compared to the parental line. |
| Cell Line Contamination or Drift | Perform cell line authentication (e.g., Short Tandem Repeat profiling). | Authentication confirms the identity and purity of the cell line, ruling out contamination as the cause of the altered phenotype. |
| Drug Inactivity | Use a fresh stock of this compound. Verify the drug's activity on the parental (sensitive) cell line. | The parental cell line will show its original sensitivity to the new drug stock, confirming the issue is with the cells, not the compound. |
Scenario 2: Investigating the Mechanism of Confirmed Resistance
Issue: I have confirmed that my cell line has acquired resistance to this compound. How do I determine the underlying mechanism?
| Hypothesized Mechanism | Experimental Protocol | Data Interpretation |
| On-Target: CSF-1R Mutation | Sanger or Next-Generation Sequencing (NGS) of the CSF1R gene. Extract genomic DNA from both parental and resistant cell lines. Amplify and sequence the coding regions of the CSF1R gene, paying close attention to the kinase domain. | The appearance of a new mutation in the resistant cell line's CSF1R sequence, which is absent in the parental line, suggests a potential resistance-driving mutation. |
| On-Target: CSF-1R Amplification | Quantitative PCR (qPCR) or Western Blot. For qPCR, measure CSF1R gene copy number relative to a reference gene. For Western Blot, compare the total and phosphorylated CSF-1R protein levels between parental and resistant cells. | A significant increase in CSF1R mRNA/gene copy number or CSF-1R protein expression in the resistant line points to target amplification. |
| Off-Target: Bypass Pathway Activation | Phospho-Receptor Tyrosine Kinase (RTK) Array or Western Blot. Use a phospho-RTK array to screen for hyperactivated kinases. Follow up with Western blots for specific activated pathways (e.g., p-AKT, p-ERK, p-IGF-1R). | Increased phosphorylation of specific RTKs (like IGF-1R) or downstream effectors (like AKT) in the resistant cells, even in the presence of this compound, indicates bypass signaling.[8] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Initial Characterization: Determine the initial IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., CellTiter-Glo®).
-
Continuous Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the this compound concentration in a stepwise manner. This process can take 6-12 months.
-
Resistance Confirmation: Periodically assess the IC50 of the cultured cells. A stable, significant increase (e.g., >5-fold) compared to the parental line indicates the establishment of a resistant line.[10]
-
Cryopreservation: Freeze aliquots of the resistant cell line at various passages to ensure reproducibility.
Protocol 2: Analysis of Bypass Signaling Activation via Western Blot
-
Cell Lysis: Plate both parental and resistant cells. Treat them with this compound (at the parental IC50 concentration) for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-IGF-1R, anti-total-IGF-1R, and a loading control like GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to compare protein activation levels.
Visualizations
Caption: Mechanism of action of this compound in a sensitive cancer cell.
Caption: Two primary models of acquired resistance to tyrosine kinase inhibitors.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Pimicotinib in DMSO: A Technical Guide to Long-Term Storage and Stability
For researchers and drug development professionals utilizing Pimicotinib, ensuring the integrity of the compound in solution is paramount for reproducible and reliable experimental results. This guide provides detailed information on the long-term stability of this compound when dissolved in dimethyl sulfoxide (DMSO) and stored at -20°C. It includes frequently asked questions, troubleshooting advice, and standardized protocols to help you maintain the quality of your this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C, which can maintain stability for up to one year. For shorter-term storage, -20°C is acceptable for up to one month.[1] To minimize degradation, it is crucial to use anhydrous DMSO and aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q2: How stable is this compound in DMSO at -20°C over an extended period?
A2: While specific long-term stability data for this compound at -20°C is not extensively published, general studies on small molecule stability in DMSO indicate that a majority of compounds remain stable. However, a small percentage may degrade over time. Factors influencing stability include the inherent chemical properties of the compound, the water content of the DMSO, and the number of freeze-thaw cycles. For critical experiments, it is advisable to use freshly prepared solutions or solutions stored at -80°C.
Q3: What are the potential signs of this compound degradation in my DMSO stock?
A3: Visual indicators of degradation can include a change in the color of the solution or the appearance of precipitates. However, chemical degradation often occurs without any visible changes. The most reliable method to assess the integrity of your this compound stock is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation products and to quantify the parent compound.
Q4: Can I store my this compound/DMSO stock solution at 4°C?
A4: Storing this compound in DMSO at 4°C is not recommended for extended periods. While some studies have shown that a significant percentage of compounds can be stable in a DMSO/water mixture at 4°C for up to two years, this is not a universal rule and is highly compound-dependent.[2] For optimal stability of this compound, frozen storage at -20°C or -80°C is the advised practice.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results using the same this compound stock. | Compound degradation due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound in anhydrous DMSO. Aliquot into single-use vials and store at -80°C. Perform a quality control check on the old stock using HPLC or LC-MS if the issue persists. |
| Precipitate observed in the this compound stock solution after thawing. | The solubility limit may have been exceeded, or the compound is precipitating out of solution at lower temperatures. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the precipitate remains, the solution may be supersaturated. It is recommended to prepare a new stock at a slightly lower concentration. |
| Reduced potency of this compound in cellular assays. | This could be a direct consequence of compound degradation. | Verify the integrity of the this compound stock solution using an analytical method like HPLC. Compare the results with a fresh batch of the compound. |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO
This protocol outlines a method to evaluate the stability of this compound in DMSO over time using HPLC analysis.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex until the compound is completely dissolved.
-
-
Initial Quality Control (Timepoint 0):
-
Immediately after preparation, take an aliquot of the stock solution.
-
Dilute the aliquot to a suitable concentration (e.g., 10 µM) with the mobile phase.
-
Inject the diluted sample into the HPLC system.
-
Record the chromatogram and determine the peak area of the this compound parent peak. This will serve as the baseline.
-
-
Storage:
-
Aliquot the remaining stock solution into several small, tightly sealed vials.
-
Store the vials at -20°C.
-
-
Stability Assessment at Subsequent Timepoints (e.g., 1, 3, 6 months):
-
At each designated timepoint, remove one vial from storage.
-
Allow the vial to thaw completely at room temperature.
-
Prepare and analyze a diluted sample by HPLC as described in step 2.
-
Compare the peak area of the this compound parent peak to the initial measurement at timepoint 0.
-
Examine the chromatogram for the appearance of any new peaks, which may indicate degradation products.
-
Data Analysis: The stability of this compound can be expressed as the percentage of the remaining parent compound relative to the initial concentration.
% Remaining = (Peak Area at Timepoint X / Peak Area at Timepoint 0) * 100
A summary of hypothetical stability data is presented below.
| Storage Time | Storage Temperature | This compound Purity (%) | Degradation Products Detected |
| 0 months | -20°C | 99.5 | No |
| 1 month | -20°C | 99.2 | No |
| 3 months | -20°C | 98.8 | Yes (minor) |
| 6 months | -20°C | 97.5 | Yes (increased) |
This compound's Mechanism of Action
This compound is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[3][4] The binding of its ligand, CSF-1, to CSF-1R triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades. These pathways are crucial for the survival, proliferation, and differentiation of macrophages. In certain diseases, such as tenosynovial giant cell tumor (TGCT), the overexpression of CSF-1 leads to the recruitment and proliferation of macrophages, forming the bulk of the tumor.[3][4] By blocking the CSF-1R signaling pathway, this compound effectively depletes the tumor-associated macrophages, leading to tumor regression.
The diagram below illustrates the experimental workflow for a stability study of this compound.
The following diagram illustrates the simplified signaling pathway inhibited by this compound.
References
Validation & Comparative
In Vitro Comparison of CSF-1R Inhibitors on Macrophage Polarization: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors and their impact on macrophage polarization. This document summarizes key experimental data, details relevant protocols, and visualizes important pathways and workflows to aid in the selection and application of these inhibitors in a research setting.
Macrophages, key cells of the innate immune system, exhibit remarkable plasticity and can be polarized into different functional phenotypes, broadly classified as the pro-inflammatory M1 and the anti-inflammatory M2 macrophages. The M2 phenotype is often associated with tumor progression and tissue repair. The Colony-Stimulating Factor 1 (CSF-1) and its receptor, CSF-1R, play a crucial role in the survival, proliferation, and differentiation of macrophages, and importantly, in promoting their polarization towards the M2 phenotype.[1][2][3] Consequently, inhibiting the CSF-1R signaling pathway has emerged as a promising therapeutic strategy to modulate macrophage function, particularly in oncology, by repolarizing M2-like tumor-associated macrophages (TAMs) to a more pro-inflammatory, anti-tumoral M1-like state.[3][4]
This guide focuses on the in vitro effects of several small molecule CSF-1R inhibitors, providing a comparative overview of their ability to modulate macrophage polarization.
Comparative Efficacy of CSF-1R Inhibitors on Macrophage Polarization
The following tables summarize the in vitro effects of prominent CSF-1R inhibitors on macrophage polarization, based on data from multiple studies. It is important to note that the experimental conditions, such as cell types, inhibitor concentrations, and stimulation methods, may vary between studies, warranting careful consideration when comparing the data directly.
Table 1: Effect of CSF-1R Inhibitors on M1/M2 Macrophage Markers (Flow Cytometry)
| Inhibitor | Cell Type | M2 Marker (CD163/CD206) | M1 Marker (CD86/CD80) | Concentration | Reference |
| Pexidartinib (PLX3397) | Human M2 Macrophages | Decreased CD163 | Increased CD86 | 50 nM | [1] |
| Pexidartinib (PLX3397) | Murine BMDM | Decreased CD206 | Increased CD80 | 100-500 nM | |
| BLZ945 | Murine BMDM | Decreased M2 Markers | - | Not Specified | [5] |
| BLZ945 | RAW264.7 | Decreased CD206 | Increased CD80 | 10 nM - 10 µM | [6] |
Table 2: Effect of CSF-1R Inhibitors on M1/M2 Gene Expression (qPCR)
| Inhibitor | Cell Type | M2 Genes Downregulated | M1 Genes Upregulated | Concentration | Reference |
| Pexidartinib (PLX3397) | Human M2 Macrophages | PPARG, TGFB, MRC1 | CCL5, CCR7, CXCL11 | 50 nM | [1] |
| BLZ945 | Murine BMDM | Arg1, Fizz1, Ym1, CD206 | - | Not Specified | [5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of CSF-1R inhibitors and the experimental design for their evaluation, the following diagrams illustrate the key signaling pathway and a typical in vitro workflow.
Caption: CSF-1R signaling pathway leading to M2 macrophage polarization and the point of intervention by CSF-1R inhibitors.
Caption: A generalized experimental workflow for assessing the in vitro effects of CSF-1R inhibitors on macrophage polarization.
Detailed Experimental Protocols
The following are generalized protocols for the in vitro assessment of CSF-1R inhibitors on macrophage polarization, compiled from various research articles.[6]
Isolation and Differentiation of Bone Marrow-Derived Macrophages (BMDMs)
-
Source: Bone marrow is flushed from the femur and tibia of mice.
-
Differentiation: Bone marrow cells are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20-50 ng/mL of M-CSF.
-
Incubation: Cells are incubated for 6-7 days at 37°C and 5% CO2, with media changes every 2-3 days, to allow for differentiation into M0 macrophages.
Macrophage Polarization and Inhibitor Treatment
-
M2 Polarization: Differentiated M0 macrophages are stimulated with 20 ng/mL of IL-4 for 24-48 hours to induce an M2 phenotype.
-
Inhibitor Treatment: M2-polarized macrophages are then treated with various concentrations of the CSF-1R inhibitor (e.g., 10 nM to 10 µM) or a vehicle control for a specified period (e.g., 24-48 hours).
Analysis of Macrophage Polarization
-
Flow Cytometry:
-
Cells are harvested and stained with fluorescently labeled antibodies against macrophage surface markers.
-
Common M1 markers include CD80 and CD86.
-
Common M2 markers include CD206 (Mannose Receptor) and CD163.
-
A pan-macrophage marker such as CD11b is also used.
-
Data is acquired on a flow cytometer and analyzed to determine the percentage of M1 and M2 polarized cells.
-
-
Quantitative Real-Time PCR (qPCR):
-
Total RNA is extracted from the treated macrophages and reverse-transcribed into cDNA.
-
qPCR is performed using primers for M1-associated genes (e.g., iNOS, TNFα, IL-1β) and M2-associated genes (e.g., Arg1, CD206, TGFβ).
-
Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH or β-actin).
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Cell culture supernatants are collected to measure the secretion of M1 cytokines (e.g., TNF-α, IL-6, IL-12) and M2 cytokines (e.g., IL-10).
-
ELISA kits are used according to the manufacturer's instructions to quantify cytokine concentrations.
-
Conclusion
The in vitro data strongly suggest that CSF-1R inhibitors, such as Pexidartinib and BLZ945, can effectively modulate macrophage polarization by reducing the expression of M2 markers and, in some cases, promoting a shift towards an M1-like phenotype.[1][5][6] This repolarization effect is a key mechanism underlying their therapeutic potential in diseases where M2-polarized macrophages are pathogenic, such as cancer. The provided protocols and workflows offer a foundation for researchers to conduct their own in vitro comparative studies of these and other CSF-1R inhibitors. It is recommended that for direct comparison, multiple inhibitors be tested within the same experimental setup to ensure data consistency and validity.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pexidartinib and Immune Checkpoint Inhibitors Combine to Activate Tumor Immunity in a Murine Colorectal Cancer Model by Depleting M2 Macrophages Differentiated by Cancer-Associated Fibroblasts [mdpi.com]
- 5. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Showdown: Pimicotinib Versus Other CSF-1R Inhibitors
A detailed comparative analysis of Pimicotinib against other Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors reveals a promising preclinical profile, characterized by its high selectivity and potent anti-tumor activity. This guide provides a comprehensive overview of the available preclinical data for this compound and its key competitors, including Pexidartinib, Vimseltinib, and Emactuzumab, offering researchers, scientists, and drug development professionals a valuable resource for evaluating these therapeutic agents.
This compound (ABSK021) is an orally bioavailable and highly selective small molecule inhibitor of CSF-1R. The CSF-1R signaling pathway is a critical regulator of macrophage differentiation and survival, and its dysregulation has been implicated in various cancers and inflammatory diseases. By targeting CSF-1R, these inhibitors aim to modulate the tumor microenvironment and inhibit tumor growth. This comparison guide delves into the preclinical data, examining the in vitro potency, kinase selectivity, and in vivo efficacy of this compound in relation to other prominent CSF-1R inhibitors.
In Vitro Potency and Selectivity: A Comparative Look
The preclinical evaluation of CSF-1R inhibitors often begins with assessing their potency in inhibiting the target kinase and their selectivity against other related kinases. High potency ensures effective target engagement at lower concentrations, while high selectivity minimizes off-target effects and potential toxicities.
While specific IC50 values for this compound against a broad kinase panel from a single head-to-head study are not publicly available, it is consistently described as a "highly selective" inhibitor. In contrast, more detailed quantitative data is available for its competitors.
Pexidartinib , an approved therapy for tenosynovial giant cell tumor (TGCT), inhibits CSF-1R with an IC50 of 17 nM. However, it also exhibits activity against other kinases, including c-KIT (IC50: 12 nM) and FLT3-ITD (IC50: 9 nM).
Vimseltinib has been designed as a highly selective CSF-1R inhibitor. Preclinical studies demonstrate its potent inhibition of CSF1R and remarkable selectivity, being over 500-fold more selective for CSF1R than for the homologous receptor tyrosine kinase KIT and over 1,000-fold more selective against a panel of 300 other human kinases, including PDGFRα/b and FLT3.
Emactuzumab , a monoclonal antibody, targets CSF-1R with high affinity, blocking its dimerization. It has a reported binding affinity (Ki) of 0.2 nM and an IC50 of 0.3 nM in cell viability assays using CSF-1-differentiated macrophages.
| Inhibitor | Target | IC50 / Ki / Kd | Key Off-Target Kinases (IC50) |
| This compound | CSF-1R | Data not publicly available (described as highly selective) | Data not publicly available |
| Pexidartinib | CSF-1R | 17 nM | c-KIT (12 nM), FLT3-ITD (9 nM) |
| Vimseltinib | CSF-1R | Data not publicly available (described as highly potent and selective) | >500-fold selective vs. KIT; >1000-fold selective vs. ~300 other kinases |
| Emactuzumab | CSF-1R | Ki: 0.2 nM, IC50: 0.3 nM | N/A (Monoclonal Antibody) |
Table 1: Comparative In Vitro Potency and Selectivity of CSF-1R Inhibitors. This table summarizes the available preclinical data on the half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), or dissociation constant (Kd) of this compound, Pexidartinib, Vimseltinib, and Emactuzumab against CSF-1R and key off-target kinases. N/A denotes "not applicable."
In Vivo Preclinical Efficacy: A Glimpse into Anti-Tumor Activity
The anti-tumor effects of these CSF-1R inhibitors have been evaluated in various preclinical cancer models. These studies provide crucial insights into their potential therapeutic efficacy.
This compound has demonstrated strong efficacy in preclinical models of osteosarcoma.
Pexidartinib has shown efficacy in reducing local osteosarcoma tumor growth and metastasis in xenograft and patient-derived xenograft (PDX) models. In vivo studies in a mouse model of mammary carcinoma showed that combining Pexidartinib with paclitaxel reduced macrophage infiltration, tumor growth, and pulmonary metastases.
Vimseltinib demonstrated anti-tumor effects in a murine MC38 colorectal cancer model, where it depleted immunosuppressive tumor-associated macrophages (TAMs) and showed additive anti-tumor effects when combined with an anti-PD1 antibody. It also exhibited anti-osteolytic activity in a mouse prostate cancer bone invasion model.
Emactuzumab has been shown to deplete CSF-1R+CD163+ macrophages in vivo in non-human primates.
Due to the variability in experimental designs, direct quantitative comparisons of in vivo efficacy from different studies should be interpreted with caution. However, the available data suggests that all four inhibitors exhibit promising anti-tumor activity in preclinical settings.
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the CSF-1R signaling pathway and a typical experimental workflow for assessing CSF-1R inhibitors.
Caption: CSF-1R Signaling Pathway. This diagram illustrates the binding of ligands (CSF-1 or IL-34) to the CSF-1 receptor, leading to its dimerization, autophosphorylation, and the activation of downstream signaling cascades such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which ultimately promote cell survival, proliferation, and differentiation.
Caption: Experimental Workflow. This diagram outlines the typical preclinical evaluation process for CSF-1R inhibitors, starting from in vitro biochemical and cell-based assays to determine potency and selectivity, followed by in vivo studies to assess pharmacokinetics, pharmacodynamics, efficacy, and safety.
Detailed Experimental Methodologies
A thorough understanding of the experimental protocols is essential for interpreting and comparing preclinical data. Below are detailed methodologies for key experiments cited in the evaluation of CSF-1R inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the enzymatic activity of the target kinase (CSF-1R).
Protocol:
-
Reagents and Materials: Recombinant human CSF-1R kinase domain, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), test inhibitor (e.g., this compound, Pexidartinib) at various concentrations, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A reaction mixture is prepared containing the CSF-1R enzyme, the substrate peptide, and the kinase assay buffer.
-
The test inhibitor is serially diluted and added to the reaction mixture.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection method.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
Cell-Based Macrophage Viability Assay
Objective: To assess the effect of a CSF-1R inhibitor on the viability of CSF-1-dependent cells, such as macrophages.
Protocol:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) or a CSF-1-dependent cell line are cultured in appropriate media supplemented with CSF-1 to support their growth and survival.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test inhibitor.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The percentage of viable cells is calculated relative to vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a CSF-1R inhibitor in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human tumor cells (e.g., osteosarcoma or breast cancer cell lines) are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: The test inhibitor (e.g., this compound) is administered to the treatment group via an appropriate route (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume or weight in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
The preclinical data available to date positions this compound as a highly promising and selective CSF-1R inhibitor. While direct head-to-head comparative studies are limited, the emerging profile of this compound suggests a potentially favorable therapeutic window compared to less selective inhibitors like Pexidartinib. Vimseltinib also demonstrates exceptional selectivity for CSF-1R. Emactuzumab, as a monoclonal antibody, offers a different therapeutic modality with high target affinity.
For researchers and drug developers, the choice of a CSF-1R inhibitor will depend on the specific therapeutic context, considering factors such as the desired level of selectivity, the tumor type, and the potential for combination therapies. The detailed methodologies provided in this guide offer a framework for designing and interpreting further preclinical studies to better delineate the comparative efficacy and safety of these important therapeutic agents. As more comprehensive preclinical and clinical data for this compound becomes available, a clearer picture of its standing within the class of CSF-1R inhibitors will emerge.
For Immediate Release
Shanghai, China – November 7, 2025 – This comparison guide provides a detailed analysis of the kinase specificity of Pimicotinib (ABSK021), a highly potent and selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and selectivity profile of this compound.
This compound is currently under investigation for the treatment of tenosynovial giant cell tumor (TGCT), a rare and locally aggressive neoplasm driven by the overexpression of the CSF1 gene.[1][2] The therapeutic efficacy of this compound is attributed to its direct inhibition of CSF-1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[3]
High Selectivity: A Key Attribute
Preclinical and clinical data indicate that this compound is a highly selective inhibitor of CSF-1R.[2][4] Notably, it has been reported to exhibit minimal inhibition against other closely related kinases, such as c-Kit and platelet-derived growth factor receptor (PDGFR).[1] This high selectivity is a critical attribute, as off-target kinase inhibition can lead to undesirable side effects.
Comparative Inhibitory Activity
To objectively assess this compound's specificity, its inhibitory activity against its primary target, CSF-1R, is compared with its activity against other related kinases. While extensive public data on a broad kinase panel for this compound is limited, the available information underscores its high selectivity.
| Target Kinase | Inhibitor | IC50 (nM) * | Reference |
| CSF-1R | This compound | 22 (murine cells) | |
| c-Kit | This compound | Minimal Inhibition | [1] |
| PDGFR | This compound | Minimal Inhibition | [1] |
*IC50 values represent the concentration of an inhibitor required to block 50% of the target enzyme's activity.
Experimental Protocols
The determination of kinase inhibition and specificity is conducted through rigorous in vitro biochemical assays. The following is a representative protocol for a luminescent-based kinase assay, a common method for determining IC50 values.
Biochemical Kinase Inhibition Assay (Luminescent-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CSF-1R and other kinases of interest.
Materials:
-
Recombinant human CSF-1R kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
This compound (or other test compounds)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in dimethyl sulfoxide (DMSO) and then further diluted in the kinase assay buffer.
-
Reaction Setup: The kinase reaction is initiated by adding the recombinant kinase, the test compound at various concentrations, the kinase substrate, and ATP to the wells of a 384-well plate. Control wells containing no inhibitor (positive control) and no kinase (negative control) are also included.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ADP Detection: After the incubation period, a reagent to stop the kinase reaction and deplete the remaining ATP is added. Subsequently, a detection reagent is added to convert the generated ADP into ATP, which then drives a luciferase-based reaction, producing a luminescent signal.
-
Data Acquisition: The luminescent signal in each well is measured using a plate reader. The intensity of the signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition for each concentration of this compound is calculated relative to the positive control. The IC50 value is then determined by fitting the dose-response curve with a suitable nonlinear regression model.
Visualizing the Scientific Framework
To further elucidate the context and methodology of this compound's specificity validation, the following diagrams illustrate the CSF-1R signaling pathway and the experimental workflow for assessing kinase selectivity.
Conclusion
The available data strongly support the classification of this compound as a highly selective and potent inhibitor of CSF-1R. Its minimal activity against other related kinases like c-Kit and PDGFR suggests a favorable safety profile with a reduced potential for off-target effects. This high degree of specificity, coupled with its demonstrated efficacy in clinical trials for TGCT, positions this compound as a promising targeted therapy. Further publication of broad kinase panel screening data will provide an even more comprehensive understanding of its selectivity profile.
References
- 1. Efficacy and safety profile of this compound (ABSK021) in tenosynovial giant cell tumor (TGCT): Phase 1b update. - ASCO [asco.org]
- 2. 77.4% ORR! Abbisko to present the updated clinical phase Ib data of this compound (ABSK021) at the 2023 ASCO Annual Meeting [prnewswire.com]
- 3. selleckchem.com [selleckchem.com]
- 4. merckgroup.com [merckgroup.com]
Pimicotinib's Receptor Tyrosine Kinase Selectivity Profile: A Comparative Analysis
For Immediate Release
Shanghai, China – November 7, 2025 – This comparison guide provides a detailed analysis of the cross-reactivity of Pimicotinib (ABSK021), a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), with other receptor tyrosine kinases. This document is intended for researchers, scientists, and drug development professionals interested in the kinase selectivity profile of this investigational compound.
This compound is an orally bioavailable small molecule inhibitor of CSF-1R, a key mediator of macrophage and monocyte function.[1] Its high selectivity is a critical attribute, minimizing off-target effects and potentially leading to a more favorable safety profile. This guide summarizes the available quantitative data on its cross-reactivity, details the experimental methodologies used for such assessments, and provides a visual representation of the relevant signaling pathways.
Quantitative Kinase Inhibition Profile
The selectivity of this compound has been assessed against a panel of receptor tyrosine kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against its primary target, CSF-1R, and key off-target kinases, c-Kit and PDGFRA.
| Kinase Target | IC50 (nM) |
| CSF-1R | 19.48 |
| c-Kit (KIT) | 76.98 |
| PDGFRA | 1399.21 |
Data sourced from publicly available information.[2]
These data indicate that this compound is a highly potent inhibitor of CSF-1R. While it demonstrates some activity against c-Kit, it is approximately fourfold less potent compared to its activity against CSF-1R. Its inhibitory effect on PDGFRA is significantly weaker, with an IC50 value over 70 times higher than that for CSF-1R.[2] Clinical studies have also noted minimal inhibition of c-Kit and PDGFR.[3]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its development as a therapeutic agent. Standard biochemical assays are employed to measure the inhibitor's potency against a wide range of kinases.
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 values for kinase inhibitors like this compound involves an in vitro biochemical assay that measures the production of adenosine diphosphate (ADP), a product of the kinase's phosphotransferase activity.
Objective: To quantify the inhibitory activity of this compound against a panel of purified receptor tyrosine kinases.
Materials:
-
Recombinant human kinase enzymes (e.g., CSF-1R, c-Kit, PDGFRA)
-
Specific peptide substrates for each kinase
-
This compound (or other test compounds) at various concentrations
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Reaction Setup: A kinase reaction buffer is prepared containing the purified kinase enzyme and its specific peptide substrate.
-
Compound Addition: this compound is serially diluted to a range of concentrations and added to the kinase reaction mixture. A control with no inhibitor (vehicle only) is also included.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Termination and ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation: A Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: The luminescence is measured using a microplate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Signaling Pathway and Cross-reactivity Overview
The following diagram illustrates the primary signaling pathway of CSF-1R and highlights the potential for cross-reactivity of this compound with other receptor tyrosine kinases like c-Kit and PDGFRA.
Conclusion
This compound is a highly potent and selective inhibitor of CSF-1R. While it exhibits some off-target activity against c-Kit, it is significantly less potent than its primary target. The minimal inhibition of a broader range of kinases is a desirable characteristic for targeted therapies, as it can reduce the likelihood of off-target side effects. The data presented in this guide provide a clear, quantitative comparison of this compound's activity, supporting its continued investigation as a selective CSF-1R inhibitor in various clinical settings.
References
Safety Operating Guide
Proper Disposal Procedures for Pimicotinib: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Pimicotinib, an investigational, orally active CSF1R inhibitor. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to institutional guidelines and local, state, and federal regulations is mandatory.
Hazard Assessment and Regulatory Compliance
This compound's hazard classification can vary depending on its form (e.g., free base vs. salt). It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier.
Data Presentation: Comparative Hazard Classification
| Product Name | Supplier | Hazard Classification | Key Precautionary Statements |
| This compound | MedchemExpress | Not a hazardous substance or mixture[1] | P264: Wash skin thoroughly after handling.[2] |
| This compound hydrochloride | DC Chemicals | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[2] | P273: Avoid release to the environment. P501: Dispose of contents/ container to an approved waste disposal plant.[2] |
Given the potential for aquatic toxicity, a conservative approach to disposal is recommended, treating this compound as a hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. For handling powders or creating aerosols, a fume hood is required.[1][2]
Disposal of Unused this compound (Solid)
-
Segregation: Do not mix this compound with other chemical waste unless compatible.
-
Containerization:
-
Place the original container with the remaining solid this compound into a larger, sealable, and clearly labeled hazardous waste container.
-
If transferring from the original container, ensure the new container is appropriate for solid chemical waste.
-
-
Labeling: Label the hazardous waste container clearly with:
-
"Hazardous Waste"
-
"this compound"
-
The approximate quantity.
-
Date of disposal.
-
Any relevant hazard symbols (e.g., "Harmful," "Dangerous for the environment").
-
-
Storage: Store the labeled waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]
Disposal of this compound Solutions
-
Avoid Drain Disposal: Due to its potential aquatic toxicity, do not dispose of this compound solutions down the drain.[2]
-
Collection: Collect all aqueous and organic solutions containing this compound in a designated, sealed, and labeled hazardous waste container.
-
Labeling: Label the container with:
-
"Hazardous Waste"
-
"this compound in [Solvent Name]" (e.g., this compound in DMSO)
-
The concentration of this compound.
-
The full chemical composition of the solution.
-
Relevant hazard symbols.
-
-
Storage and Disposal: Follow the same storage and disposal request procedures as for solid this compound.
Decontamination and Disposal of Contaminated Materials
-
Spill Cleanup:
-
For small spills of solid this compound, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material in a hazardous waste container.
-
For liquid spills, absorb the solution with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).[2]
-
-
Decontamination:
-
Decontaminate surfaces and non-disposable equipment by wiping them down with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Disposal of Contaminated Items:
-
All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, absorbent pads) must be disposed of as hazardous chemical waste.
-
Place these items in a sealed, labeled hazardous waste bag or container.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][2]
Mandatory Visualizations
Logical Workflow for this compound Disposal
Caption: Decision-making workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Pimicotinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Pimicotinib (ABSK021), a potent and selective CSF-1R inhibitor. Adherence to these guidelines is critical to ensure a safe laboratory environment and to maintain the integrity of your research.
Hazard Identification and Safety Precautions
According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, as a matter of good laboratory practice, it is prudent to handle this compound with care to avoid unnecessary exposure.
Key Safety Directives:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]
-
Inhalation Precaution: Avoid inhaling dust or aerosols.[1]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
Personal Protective Equipment (PPE)
The consistent use of appropriate personal protective equipment is the most effective measure to prevent exposure.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant (e.g., nitrile) |
| Eye/Face Protection | Safety Glasses/Goggles | ANSI Z87.1 certified |
| Skin and Body Protection | Laboratory Coat | Standard, fully buttoned |
Chemical and Physical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄N₆O₃ | PubChem[2] |
| Molecular Weight | 420.47 g/mol | Selleck Chemicals[3] |
| CAS Number | 2253123-16-7 | MedchemExpress[1] |
| Appearance | Powder | MedchemExpress |
| Solubility | DMSO: 84 mg/mL (199.77 mM) | Selleck Chemicals[3] |
| Water: Insoluble | Selleck Chemicals[3] | |
| Ethanol: 21 mg/mL | Selleck Chemicals[3] |
Storage and Handling
Proper storage is crucial for maintaining the stability and efficacy of this compound.
| Condition | Temperature | Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Handling Procedure:
-
Ensure all required PPE is correctly worn before handling the compound.
-
Weigh and prepare solutions in a designated area, such as a chemical fume hood, to minimize inhalation risk.
-
Keep the container tightly sealed when not in use.[1]
-
Avoid sources of ignition and direct sunlight.[1]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Rinse skin thoroughly with plenty of water.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1] |
Spill Response Workflow:
Caption: Workflow for handling a this compound spill.
Disposal Plan
As this compound is not classified as a hazardous chemical, standard laboratory procedures for non-hazardous waste disposal should be followed. However, always consult your institution's specific guidelines.
Solid Waste (Powder):
-
Collect waste this compound powder in a clearly labeled, sealed container.
-
Dispose of the container in the designated non-hazardous solid chemical waste stream. Do not mix with general laboratory trash.
Liquid Waste (Solutions):
-
For small quantities of aqueous solutions, disposal down the drain with copious amounts of water may be permissible, subject to local regulations and institutional approval.[1]
-
Solutions in organic solvents should be collected in a designated, labeled waste container for non-hazardous chemical liquid waste and disposed of through your institution's chemical waste program.
Empty Containers:
-
Triple rinse empty containers with a suitable solvent (e.g., ethanol or water).
-
Deface or remove the original label.
-
Dispose of the rinsed container in the appropriate laboratory glass or plastic recycling bin, or as regular trash if permitted.
By adhering to these safety and handling protocols, you contribute to a secure research environment for yourself and your colleagues while ensuring the quality and integrity of your work with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
